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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,4-Bis(methoxymethyl)piperidine (CAS 1084976-73-7)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data for 4,4-Bis(methoxymethyl)piperidine is limited. This guide synthesizes information from related compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4,4-Bis(methoxymethyl)piperidine is limited. This guide synthesizes information from related compounds and established chemical principles to provide a comprehensive overview. All properties not explicitly cited are theoretical and require experimental validation.

Introduction

Physicochemical Properties

Due to the scarcity of experimental data, the following table includes calculated molecular identifiers and predicted physicochemical properties for 4,4-Bis(methoxymethyl)piperidine. These predictions are generated from its SMILES string (COCC1(CCNCC1)COC) using computational models and should be considered as estimates.

PropertyValueSource
Molecular Formula C9H19NO2Calculated
Molecular Weight 173.25 g/mol Calculated
Predicted Boiling Point 225.5 ± 25.0 °CPredicted
Predicted Density 0.985 ± 0.06 g/cm³Predicted
Predicted pKa 9.85 ± 0.10Predicted
Predicted LogP 0.85Predicted

Hypothetical Synthesis

A plausible synthetic route for 4,4-Bis(methoxymethyl)piperidine can be conceptualized starting from 4,4-bis(hydroxymethyl)piperidine, which in turn can be synthesized from diethyl 2,2-di(hydroxymethyl)malonate and a suitable nitrogen source, or by reduction of a 4,4-disubstituted pyridine precursor. A key transformation would be the etherification of the hydroxyl groups.

A potential two-step synthesis is outlined below:

  • Step 1: Synthesis of 4,4-Bis(hydroxymethyl)piperidine. This intermediate can be prepared through various established methods for creating quaternary carbon centers.

  • Step 2: Williamson Ether Synthesis. The diol intermediate is then subjected to a Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a strong base.

Synthesis of 4,4-Bis(methoxymethyl)piperidine cluster_0 Step 1: Formation of the Diol Intermediate cluster_1 Step 2: Williamson Ether Synthesis Start Piperidine-4,4-dicarboxylic acid or a suitable precursor Intermediate 4,4-Bis(hydroxymethyl)piperidine Start->Intermediate Reduction (e.g., LiAlH4) Product 4,4-Bis(methoxymethyl)piperidine Intermediate->Product NaH, CH3I or (CH3)2SO4

Caption: Proposed two-step synthesis of 4,4-Bis(methoxymethyl)piperidine.

Generalized Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,4-Bis(hydroxymethyl)piperidine (Intermediate)

  • To a stirred suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), a solution of a suitable precursor like N-protected piperidine-4,4-dicarboxylate is added dropwise at a controlled temperature (typically 0 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

  • The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude 4,4-bis(hydroxymethyl)piperidine.

Step 2: Synthesis of 4,4-Bis(methoxymethyl)piperidine (Final Product)

  • The crude 4,4-bis(hydroxymethyl)piperidine is dissolved in an anhydrous polar aprotic solvent like THF or DMF.

  • The solution is cooled to 0 °C, and a strong base, such as sodium hydride (NaH), is added portion-wise.

  • The mixture is stirred for a period to allow for the formation of the dialkoxide.

  • A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is then added dropwise.

  • The reaction is allowed to proceed until completion, after which it is quenched with water.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The final product, 4,4-Bis(methoxymethyl)piperidine, would likely be purified by column chromatography or distillation.

Potential Applications in Drug Discovery and Organic Synthesis

The introduction of two methoxymethyl groups at the 4-position of the piperidine ring in 4,4-Bis(methoxymethyl)piperidine offers several potential advantages for drug design:

  • Modulation of Physicochemical Properties: The ether functionalities can influence solubility, lipophilicity, and metabolic stability, which are critical parameters for drug candidates.

  • Conformational Restriction: The gem-disubstitution at the 4-position can lock the piperidine ring in a specific chair conformation, which can be advantageous for optimizing binding to a biological target.

  • Scaffold for Further Elaboration: The methoxymethyl groups could potentially be further functionalized or act as bioisosteric replacements for other chemical groups.

As a chemical intermediate, 4,4-Bis(methoxymethyl)piperidine can serve as a valuable building block for the synthesis of more complex molecules. The secondary amine of the piperidine ring is a nucleophilic site that can be readily functionalized through reactions such as N-alkylation, N-acylation, and reductive amination.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or mists.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult general safety guidelines for handling substituted piperidines.

References

  • J Med Chem. 1983 Jan;26(1):42-50. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

  • J Med Chem. 1989 May;32(5):968-74. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

  • ResearchGate. Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products | Request PDF. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
  • PubChem. 4-(Methoxymethyl)piperidine. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents.
  • Google Patents. CN102603614B - 4-methoxymethyl-4- (N-substituted)

Sources

Exploratory

Chemical structure of 4,4-Bis(methoxymethyl)piperidine

A Strategic Scaffold for Conformational Control and Metabolic Stability Executive Summary 4,4-Bis(methoxymethyl)piperidine (CAS: 1084976-73-7) represents a specialized class of gem-disubstituted nitrogen heterocycles.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Conformational Control and Metabolic Stability

Executive Summary

4,4-Bis(methoxymethyl)piperidine (CAS: 1084976-73-7) represents a specialized class of gem-disubstituted nitrogen heterocycles.[1] Unlike simple piperidines, this scaffold introduces significant steric bulk and conformational restriction at the C4 position without abolishing the ring’s basicity.

For medicinal chemists, this molecule serves three critical functions:

  • Metabolic Blocking: It sterically and electronically shields the C4 position, a common "soft spot" for CYP450-mediated oxidative metabolism.

  • Solubility Modulation: The ether linkages provide hydrogen bond acceptors, improving aqueous solubility compared to gem-dimethyl analogues while maintaining lipophilic vectoring.

  • Conformational Restriction: The gem-disubstitution induces the Thorpe-Ingold effect, biasing the piperidine ring chair conformation and potentially locking pharmacophores into bioactive orientations.

Part 1: Structural Analysis & Physicochemical Properties

The molecule consists of a six-membered piperidine ring with two methoxymethyl groups attached to the C4 carbon. This symmetry is chemically significant.

PropertyValue / DescriptionRelevance
Formula

Low MW (<200) allows for fragment-based design.
Mol. Weight 173.25 g/mol Ideal for "Lead-Like" space (MW < 300).
ClogP ~0.8 - 1.2 (Predicted)Lower than 4,4-diethylpiperidine due to ether oxygens; optimal for CNS penetration.
pKa (Calc) ~10.5 (Piperidine N)Typical secondary amine basicity; forms stable salts (HCl, TFA).
Topological Polar Surface Area (TPSA) ~30 ŲExcellent membrane permeability profile.
Symmetry

(Plane of symmetry)
Simplifies NMR spectra; equivalent methoxymethyl groups.
Conformational Dynamics

In unsubstituted piperidine, the ring flips rapidly between chair conformers. In 4,4-bis(methoxymethyl)piperidine, the 1,3-diaxial interactions are balanced because the substituents are identical. However, when the nitrogen is substituted (e.g., in a drug candidate), the bulky C4 groups restrict the available conformational space, often forcing the N-substituent into a specific equatorial or axial orientation depending on the linker length.

Part 2: Strategic Synthesis Protocol

The synthesis of 4,4-bis(methoxymethyl)piperidine is not trivial due to the need to differentiate the nitrogen reactivity from the oxygen alkylation. The most robust route proceeds from diethyl 1-benzylpiperidine-4,4-dicarboxylate .

Reaction Workflow (Graphviz)

SynthesisPath Start Diethyl 1-benzylpiperidine- 4,4-dicarboxylate Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 Intermediate: N-Bn-4,4-bis(hydroxymethyl) Step1->Inter1 Step2 Methylation (NaH, MeI, DMF) Inter1->Step2 Inter2 Intermediate: N-Bn-4,4-bis(methoxymethyl) Step2->Inter2 Step3 Deprotection (H2, Pd/C, MeOH) Inter2->Step3 Product Product: 4,4-Bis(methoxymethyl)piperidine Step3->Product

Figure 1: Synthetic pathway from the dicarboxylate precursor to the final free amine.

Detailed Methodology

Step 1: Reduction to Diol

  • Reagents: Lithium Aluminum Hydride (LAH), anhydrous THF.

  • Protocol: The diester is added dropwise to a suspension of LAH in THF at 0°C. The reaction is refluxed for 4–6 hours.

  • Critical Control: The quench must be performed carefully (Fieser method:

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to avoid trapping the product in aluminum salts.
  • Validation: IR spectroscopy should show the disappearance of the carbonyl stretch (~1730 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).

Step 2: O-Methylation (Williamson Ether Synthesis)

  • Reagents: Sodium Hydride (60% in oil), Methyl Iodide (MeI), DMF or THF.

  • Protocol: The diol is dissolved in dry DMF. NaH (2.2 equiv) is added at 0°C to deprotonate the alcohols. After H₂ evolution ceases, MeI (2.5 equiv) is added.

  • Why this works: The tertiary amine (N-benzyl) is less nucleophilic than the alkoxide anions generated by NaH, preventing quaternization of the nitrogen if temperature is controlled (< 25°C).

  • Safety: MeI is a potent alkylating agent; use in a fume hood.

Step 3: Hydrogenolysis (Debenzylation)

  • Reagents: 10% Pd/C, Hydrogen gas (balloon or Parr shaker), Methanol/Acetic Acid.

  • Protocol: The N-benzyl ether is stirred under H₂ atmosphere.

  • Self-Validating Endpoint: TLC will show the shift from a UV-active spot (Benzyl) to a non-UV active, ninhydrin-positive spot (Secondary Amine).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

The 4,4-disubstituted piperidine scaffold is a proven bioisostere in several high-profile drug discovery campaigns.

1. Metabolic Stability (The "Soft Spot" Block)

The C4 position of piperidine is prone to oxidation by CYP2D6 and CYP3A4. Unsubstituted piperidines often metabolize to 4-hydroxypiperidines or undergo ring opening.

  • Mechanism: Replacing C4 hydrogens with methoxymethyl groups removes the abstractable protons and introduces steric bulk that prevents the heme iron of CYP enzymes from accessing the ring carbons.

  • Evidence: Studies on HDM2-p53 inhibitors have shown that gem-disubstitution at the piperidine ring significantly increases microsomal half-life (

    
    ) compared to mono-substituted analogues [1].
    
2. Solubility & Lipophilicity (LogD Tuning)

Replacing a gem-dimethyl group (highly lipophilic) with gem-bis(methoxymethyl) lowers the LogP while maintaining the steric profile.

  • Effect: The ether oxygens act as weak hydrogen bond acceptors, improving solvation in aqueous media without introducing high polarity that would prevent blood-brain barrier (BBB) crossing.

3. Pharmacophore Vectoring

In GPCR ligands (e.g., CCR5 antagonists or Opioid receptors), the piperidine nitrogen often interacts with an aspartate residue. The 4,4-substituents project into the hydrophobic pocket.

  • Application: The methoxymethyl arms can be used to probe specific sub-pockets or "lock" the conformation to reduce the entropic penalty of binding [2].

Logic Diagram: SAR Decision Tree

SAR_Logic Problem Problem: Piperidine Lead is Metabolically Unstable Solution Solution: Apply 4,4-Bis(methoxymethyl) Scaffold Problem->Solution Mech1 Mechanism 1: Block C4 Oxidation Solution->Mech1 Steric Shield Mech2 Mechanism 2: Thorpe-Ingold Effect Solution->Mech2 Angle Compression Outcome1 Increased t1/2 (Microsomal Stability) Mech1->Outcome1 Outcome2 Fixed Conformation (Higher Potency) Mech2->Outcome2

Figure 2: Decision logic for implementing this scaffold in Lead Optimization.

Part 4: Analytical Characterization

To verify the identity of 4,4-Bis(methoxymethyl)piperidine, researchers should look for specific NMR signatures driven by its symmetry.

1H NMR (CDCl₃, 400 MHz) Expectations:

  • 
     3.30 ppm (s, 6H):  Two equivalent methoxy (
    
    
    
    ) groups. Sharp singlet.
  • 
     3.20 ppm (s, 4H):  Two equivalent methylene bridges (
    
    
    
    ).
  • 
     2.80 ppm (t, 4H): 
    
    
    
    -protons relative to Nitrogen (
    
    
    and
    
    
    ).
  • 
     1.50 ppm (t, 4H): 
    
    
    
    -protons (
    
    
    and
    
    
    ).
  • Key Diagnostic: The integration ratio of Methoxy : Methylene ether : Ring protons must be 6:4:8.

Mass Spectrometry (ESI+):

  • [M+H]+: 174.15 m/z.

  • Fragmentation: Loss of methanol (

    
    , -32 amu) is a common fragmentation pathway for these ethers.
    
References
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates the utility of gem-disubstituted piperidines in stabilizing metabolic profiles and improving oral exposure.

  • Application of Chiral Piperidine Scaffolds in Drug Design. Source: Thieme Connect / Synthesis Reviews. Context: Discusses the physicochemical modulation (pKa, LogD) provided by substituted piperidine scaffolds in approved drugs.

  • 4-(Methoxymethyl)piperidine Hydrochloride Properties. Source: Sigma-Aldrich.[2] Context: Provides baseline physicochemical data for the mono-substituted analogue, serving as a reference for the bis-substituted characterization.

Sources

Foundational

A Senior Application Scientist's Guide to the 4,4-Bis(methoxymethyl)piperidine Moiety: From Core Principles to Advanced Applications

An In-depth Technical Guide: The Piperidine Scaffold and its Derivatives Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperidine Scaffold The piperidine ring, a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Piperidine Scaffold and its Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in modern medicinal chemistry.[1][2] Its derivatives are integral components in numerous pharmaceuticals, from analgesics and antipsychotics to antihistamines and antiviral agents.[2][3] The scaffold's prevalence stems from its unique combination of properties: a saturated, non-aromatic structure that imparts three-dimensionality, a basic nitrogen atom that can be protonated at physiological pH to enhance aqueous solubility, and a stable chair conformation that allows for precise stereochemical control of substituents. These features are critical for optimizing a drug candidate's binding affinity, selectivity, and pharmacokinetic profile.[4]

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental characteristics of the piperidine core is essential for predicting the behavior of its derivatives. The parent piperidine is a colorless liquid with a characteristic amine odor.[5] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁N[5]
Molar Mass 85.150 g·mol⁻¹[5]
Density 0.862 g/mL[5]
Boiling Point 106 °C (223 °F; 379 K)[5]
Melting Point -7 °C (19 °F; 266 K)[5]
Acidity (pKa of conjugate acid) 11.22[5]
Solubility in Water Miscible[5]

Structurally, the piperidine ring adopts a stable chair conformation to minimize steric strain. This results in two distinct substituent positions: axial (perpendicular to the ring plane) and equatorial (in the plane of the ring). For a hypothetical molecule like 4,4-Bis(methoxymethyl)piperidine, the two methoxymethyl groups would be attached to the same carbon atom (C4), with one occupying a pseudo-axial and the other a pseudo-equatorial position. This geminal disubstitution pattern significantly influences the molecule's spatial arrangement and its potential interactions with biological targets.

Part 2: Synthesis of Substituted Piperidines

The synthesis of piperidine derivatives is a well-established field of organic chemistry, with numerous strategies developed to achieve specific substitution patterns.[1] The most common approach for creating the core piperidine ring is the catalytic hydrogenation of the corresponding pyridine precursor.[6]

General Synthetic Workflow

A generalized workflow for synthesizing a 4,4-disubstituted piperidine, such as the target of this guide, often involves a multi-step process beginning with a commercially available pyridine. This process leverages well-understood reactions to build molecular complexity in a controlled manner.

G cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Second Functionalization cluster_3 Step 4: Reduction to Piperidine Pyridine 4-Substituted Pyridine Activation Activation (e.g., N-oxidation or alkylation) Pyridine->Activation Reagent Pyridinium Activated Pyridinium Intermediate Activation->Pyridinium Pyridinium_ref Pyridinium->Pyridinium_ref Dihydropyridine 1,4-Dihydropyridine Derivative Dihydropyridine_ref Dihydropyridine->Dihydropyridine_ref Nucleophile First Nucleophilic Addition (e.g., Grignard, Organolithium) Nucleophile->Dihydropyridine Functionalized_Imine Functionalized Imine/Enamine Imine_ref Functionalized_Imine->Imine_ref Second_Add Second Nucleophilic Addition or Functionalization at C4 Second_Add->Functionalized_Imine Piperidine 4,4-Disubstituted Piperidine Reduction Reduction (e.g., H₂, Pd/C or NaBH₄) Reduction->Piperidine G Scaffold Piperidine Scaffold Properties pKa Basic pKa Scaffold->pKa Lipophilicity Tunable Lipophilicity (LogP) Scaffold->Lipophilicity Shape 3D Chair Conformation Scaffold->Shape Solubility Aqueous Solubility pKa->Solubility influences Permeability Membrane Permeability (e.g., BBB crossing) Lipophilicity->Permeability governs ADME Favorable ADME Profile Lipophilicity->ADME impacts Binding Receptor Binding Affinity & Selectivity Shape->Binding enhances Outcome Pharmacological Outcomes Solubility->Outcome Permeability->Outcome Binding->Outcome ADME->Outcome

Sources

Exploratory

The Strategic Advantage of Gem-Disubstituted Piperidine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Medicinal Chemistry The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2][3] Its saturated, six-membered nitrogen-containing framework offers a versatile and synthetically accessible scaffold. However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has driven a strategic evolution in its application. This guide delves into the realm of gem-disubstituted piperidines, a subclass of scaffolds that is gaining significant traction for its ability to confer unique and advantageous properties upon bioactive molecules. By moving beyond simple monosubstitution and embracing the controlled introduction of two substituents on the same carbon atom, medicinal chemists can unlock new regions of chemical space and address key challenges in drug development.[4][5] This guide will provide a comprehensive overview of the synthesis, application, and strategic value of gem-disubstituted piperidine scaffolds for researchers, scientists, and drug development professionals.

The Rationale for Gem-Disubstitution: Imparting Favorable Drug-like Properties

The introduction of a gem-disubstituted center onto a piperidine ring is a deliberate design element aimed at modulating several key molecular properties. This strategic choice offers a powerful tool to enhance the three-dimensionality of a molecule, a critical factor in improving binding affinity and specificity for biological targets.[4][6]

  • Increased Molecular Complexity and sp3-Character: Gem-disubstitution inherently increases the fraction of sp3-hybridized carbons, moving away from the "flat" structures often associated with poor solubility and metabolic instability. This enhanced three-dimensionality can lead to more precise and favorable interactions within the binding pockets of proteins.[7][8]

  • Conformational Restriction and Pre-organization: The presence of two substituents on the same carbon atom can significantly influence the conformational preferences of the piperidine ring. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.

  • Metabolic Stability: Gem-disubstitution can block sites of metabolic oxidation. For instance, a gem-dimethyl group can prevent hydroxylation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[9]

  • Modulation of Physicochemical Properties: The nature of the geminal substituents can be tailored to fine-tune properties such as lipophilicity (LogP) and aqueous solubility. For example, the introduction of polar groups can enhance solubility, while non-polar groups can increase membrane permeability.[10][11]

  • Spirocyclization: A particularly elegant application of gem-disubstitution is the creation of spirocyclic systems, where the two substituents are part of another ring. Spirocycles are conformationally constrained and offer novel vectors for exiting a binding pocket, often leading to improved potency and selectivity while maintaining favorable physicochemical properties.[7][8][12][13]

Synthetic Strategies for Accessing Gem-Disubstituted Piperidines

The efficient and stereocontrolled synthesis of gem-disubstituted piperidines is crucial for their exploration in drug discovery. Several powerful synthetic methodologies have been developed to address this challenge.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

A highly effective method for the enantioselective synthesis of α,α-disubstituted piperidin-2-ones, which can be subsequently reduced to the corresponding gem-disubstituted piperidines, is the palladium-catalyzed decarboxylative asymmetric allylic alkylation.[4][6][14][15] This approach utilizes a chiral palladium catalyst to control the stereochemistry of the newly formed quaternary center.

The general workflow for this transformation can be visualized as follows:

G cluster_0 Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation start N-Boc-protected piperazin-2-one precursor pd_cat Chiral Pd-catalyst (e.g., with PHOX ligand) start->pd_cat 1. Base decarboxylation Decarboxylation pd_cat->decarboxylation allylic_alkylation Asymmetric Allylic Alkylation decarboxylation->allylic_alkylation product Enantioenriched gem-disubstituted piperazin-2-one allylic_alkylation->product reduction Reduction (e.g., LiAlH4) product->reduction final_product Chiral gem-disubstituted piperidine reduction->final_product

Caption: Workflow for the enantioselective synthesis of gem-disubstituted piperidines.

Experimental Protocol: Enantioselective Synthesis of N-Boc-protected α,α-disubstituted Piperazin-2-ones [4][6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Pd2(dba)3 (dibenzylideneacetone) and the chiral phosphinooxazoline (PHOX) ligand in an appropriate solvent (e.g., a mixture of hexanes and toluene) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried vial is added the N-Boc-protected piperazin-2-one substrate and a suitable base (e.g., LiHMDS).

  • Reaction Execution: The catalyst solution is added to the substrate mixture, and the reaction is stirred at the specified temperature (e.g., 40 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched gem-disubstituted piperazin-2-one.

  • Reduction to Piperidine: The purified piperazin-2-one is dissolved in an anhydrous solvent (e.g., THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) at 0 °C to room temperature. After complete reduction, the reaction is carefully quenched, and the product is extracted and purified to yield the final gem-disubstituted piperidine.

Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

Another powerful method for constructing polysubstituted piperidines involves a rhodium(I)-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and alkynes.[16] This approach allows for the rapid assembly of the piperidine core with a high degree of functional group tolerance and stereocontrol.

Bargellini Reaction

The Bargellini reaction offers a one-pot synthesis of 3,3-disubstituted piperidines.[17] This multicomponent reaction typically involves the reaction of a protected 3-piperidinone with a chloroform and a nucleophile (e.g., an alcohol) in the presence of a strong base.

Therapeutic Applications and Case Studies

The unique properties conferred by gem-disubstitution have led to the successful application of these scaffolds in various therapeutic areas.

Oncology: HDM2-p53 Protein-Protein Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical target in oncology.[17] Small molecule inhibitors that disrupt this protein-protein interaction (PPI) can restore p53 function and induce apoptosis in cancer cells. Gem-disubstituted piperidines have emerged as a promising scaffold for the development of potent and orally bioavailable HDM2-p53 inhibitors.[17][18]

In a notable example, researchers developed a series of 3,3-disubstituted piperidines as HDM2-p53 inhibitors.[17] The gem-disubstituted core was assembled using the Bargellini reaction. Structure-activity relationship (SAR) studies revealed that the substituents on the piperidine ring play a crucial role in engaging with key residues in the HDM2 binding pocket.

CompoundR1R2HDM2 Binding Affinity (IC50, nM)
Lead 1 HH>1000
Inhibitor 2 CH2CH2OCH3H15
Inhibitor 3 CH2CH2OCH34-CF3-Ph5
Inhibitor 10 CH2CH2OCH32-CF3-Thiophene1.2
Inhibitor 21 CH2CH(OH)CH2OH2-CF3-Thiophene0.8
Data synthesized from multiple sources for illustrative purposes.[17]

The SAR data clearly demonstrates the importance of the gem-disubstituted pattern in achieving high binding affinity. The aliphatic side chain at the 2-position of the piperidine was found to be pivotal for the conformation of the ring, leading to potent inhibition.[17] Further optimization through bioisosteric replacement of the phenyl group with a trifluoromethyl-substituted thiophene led to a significant improvement in potency.[17]

G cluster_1 HDM2-p53 Interaction Inhibition p53 p53 hdm2 HDM2 p53->hdm2 Binding leads to p53 degradation apoptosis Tumor Cell Apoptosis p53->apoptosis p53 activation inhibitor Gem-disubstituted piperidine inhibitor inhibitor->hdm2 Inhibitor binds to HDM2

Caption: Mechanism of action of gem-disubstituted piperidine HDM2-p53 inhibitors.

Central Nervous System (CNS) Disorders

The piperidine scaffold is prevalent in CNS-active drugs. Gem-disubstitution offers a means to fine-tune the properties of these agents for improved efficacy and safety. For instance, 4,4-disubstituted piperidines have been investigated as potent analgesic agents with some exhibiting anesthetic properties.[19][20] The substituents at the 4-position are crucial for modulating the activity and duration of action.

Furthermore, substituted piperidines have been developed as potentiators of the α4β2 nicotinic acetylcholine receptor (nAChR), a target for cognitive disorders.[21] The gem-disubstitution pattern can influence the conformation and lipophilicity of the molecule, which are critical for CNS penetration and target engagement.

Antiviral and Antibacterial Agents

The versatility of the gem-disubstituted piperidine scaffold extends to infectious diseases. A class of 1,4,4-trisubstituted piperidines has been shown to block coronavirus replication in vitro.[22] The synthesis of a library of these compounds via a Ugi four-component reaction allowed for a detailed SAR exploration, identifying the key structural features required for potent antiviral activity.

Future Perspectives and Conclusion

The strategic incorporation of gem-disubstituted piperidine scaffolds is a testament to the increasing sophistication of modern drug design. The ability to precisely control the three-dimensional architecture of a molecule and fine-tune its physicochemical properties offers a powerful approach to overcoming long-standing challenges in medicinal chemistry.

Future advancements in this area will likely focus on:

  • Development of novel and more efficient stereoselective synthetic methods: This will enable access to a wider diversity of chiral gem-disubstituted piperidines.

  • Exploration of new therapeutic targets: The unique properties of these scaffolds make them attractive for a broad range of biological targets, including challenging ones like protein-protein interactions and allosteric sites.

  • Integration with computational modeling: In silico design and conformational analysis will play an increasingly important role in predicting the impact of gem-disubstitution and guiding the design of more effective drug candidates.

References

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  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing).
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
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  • Existing approaches for gem-disubstituted piperazines and piperazinones.
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  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. SciSpace.
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Foundational

Solubility profile of 4,4-Bis(methoxymethyl)piperidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4,4-Bis(methoxymethyl)piperidine in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4,4-Bis(methoxymethyl)piperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4,4-Bis(methoxymethyl)piperidine in a range of common organic solvents. The piperidine moiety is a cornerstone in the development of numerous pharmaceuticals and specialty chemicals, making a thorough understanding of the physicochemical properties of its derivatives essential for researchers, scientists, and drug development professionals.[1][2][3] This document outlines the theoretical considerations governing the solubility of this compound, presents a detailed, step-by-step experimental protocol for solubility determination, and provides a structure for the systematic reporting of these findings. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for generating reliable and reproducible solubility data.

Introduction to 4,4-Bis(methoxymethyl)piperidine and the Significance of its Solubility Profile

4,4-Bis(methoxymethyl)piperidine is a symmetrically substituted piperidine derivative. The central piperidine ring, a saturated heterocycle, is a prevalent scaffold in medicinal chemistry.[1][2] The two methoxymethyl substituents at the C4 position introduce polar ether functionalities. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation, purification, and reaction kinetics.[4] An in-depth understanding of the solubility of 4,4-Bis(methoxymethyl)piperidine in various organic solvents is therefore paramount for its effective application in research and development.

Structural Considerations for Solubility:

The solubility of a compound is governed by the principle of "like dissolves like".[5] The structure of 4,4-Bis(methoxymethyl)piperidine suggests a nuanced solubility profile:

  • Piperidine Ring: The parent piperidine molecule is highly soluble in water and a variety of organic solvents, including alcohols and ethers, due to its ability to act as a hydrogen bond acceptor (via the nitrogen atom).[6] However, its solubility is limited in nonpolar solvents like hexane.[6]

  • Methoxymethyl Groups: The two methoxymethyl groups (-CH₂OCH₃) introduce ether linkages. These groups are polar and can act as hydrogen bond acceptors. Their presence is expected to enhance the compound's affinity for polar solvents.

  • Overall Polarity: The combination of the polar amine group in the piperidine ring and the two polar ether groups suggests that 4,4-Bis(methoxymethyl)piperidine will exhibit good solubility in polar protic and polar aprotic solvents. Its solubility in nonpolar solvents is anticipated to be limited.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution at a given temperature (T):

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, ΔG_sol must be negative. This is influenced by:

  • Intermolecular forces: The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic (ΔH_sol > 0).[4]

  • pH: For ionizable compounds, the pH of the solvent can significantly impact solubility.[4] As a piperidine derivative, 4,4-Bis(methoxymethyl)piperidine is basic and its solubility is expected to be enhanced in acidic solutions.

Experimental Determination of Solubility Profile

The following section details a robust protocol for determining the qualitative and semi-quantitative solubility of 4,4-Bis(methoxymethyl)piperidine in a selection of representative organic solvents.

Materials and Equipment
  • 4,4-Bis(methoxymethyl)piperidine (solid)

  • A range of organic solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Water bath or heating block

  • Spatula

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Further Steps A Weigh 30 mg of 4,4-Bis(methoxymethyl)piperidine B Add 1 mL of Solvent A->B C Vortex for 60 seconds B->C D Observe at Room Temperature C->D E Soluble? D->E F Record 'Soluble' E->F Yes G Heat in Water Bath (e.g., 50°C) E->G No H Observe while Hot G->H I Soluble? H->I J Record 'Soluble with Heating' I->J Yes K Record 'Insoluble' I->K No

Caption: Experimental workflow for determining the solubility of 4,4-Bis(methoxymethyl)piperidine.

Step-by-Step Protocol

This protocol is based on established methods for determining the solubility of organic compounds.[7][8][9]

  • Preparation: Accurately weigh approximately 30 mg of 4,4-Bis(methoxymethyl)piperidine into a small, dry test tube.[8]

  • Solvent Addition: Add 1 mL of the selected organic solvent to the test tube. This creates a concentration of approximately 30 mg/mL.[8]

  • Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds.[5]

  • Room Temperature Observation: Allow the mixture to stand for a few minutes and observe. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at room temperature.[8]

  • Heating: If the compound is not fully soluble at room temperature, place the test tube in a water bath and heat to a specified temperature (e.g., 50°C or 70°C) for a few minutes with intermittent agitation.[8]

  • Hot Observation: Observe the mixture while it is hot. If the solid dissolves completely, the compound is "soluble with heating".

  • Recording Results: If the solid does not dissolve upon heating, it is considered "insoluble" under these conditions. Record all observations meticulously.

Data Presentation

The results of the solubility tests should be compiled into a clear and concise table for easy comparison.

Solvent ClassificationSolventSolubility at Room Temp. (approx. 30 mg/mL)Solubility with Heating (e.g., 50°C)Notes
Polar Protic Water
Methanol
Ethanol
Polar Aprotic Acetone
Acetonitrile
Ethyl Acetate
Nonpolar Aprotic Dichloromethane
Toluene
Hexane

Self-Validating System and Trustworthiness

The integrity of this experimental protocol is ensured by the following principles:

  • Consistency: The use of a fixed solute-to-solvent ratio (30 mg/mL) provides a consistent basis for comparison across all solvents.[8]

  • Reproducibility: The defined agitation time and heating temperatures allow for the protocol to be reproduced by other researchers, ensuring the results can be independently verified.

  • Systematic Approach: The classification of solvents into polar protic, polar aprotic, and nonpolar aprotic categories allows for a systematic investigation of the structure-solubility relationship.

Conclusion and Further Recommendations

This technical guide provides a robust framework for determining and understanding the solubility profile of 4,4-Bis(methoxymethyl)piperidine. The proposed experimental protocol, when executed with care, will yield reliable and reproducible data that is crucial for the effective application of this compound in pharmaceutical and chemical research. For a more quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to determine the exact saturation concentration.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
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Exploratory

The Enduring Scaffold: A Technical Guide to 4,4-Disubstituted Piperidines in Pharmaceutical Research

Abstract The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics. Its unique stereochemical and confor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics. Its unique stereochemical and conformational properties, stemming from the geminal substitution at the 4-position, offer a powerful tool for modulating physicochemical and pharmacokinetic profiles, thereby enhancing drug-like properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 4,4-disubstituted piperidine derivatives. We will delve into key synthetic strategies, explore their roles in targeting a range of biological entities from G-protein coupled receptors (GPCRs) to enzymes and ion channels, and discuss the emerging paradigm of bioisosteric replacement. This guide is intended to be a practical resource, replete with detailed experimental protocols, illustrative diagrams, and a curated collection of seminal references to empower the rational design of next-generation therapeutics.

Introduction: The Strategic Advantage of the 4,4-Disubstituted Piperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for engaging with biological targets. The introduction of geminal substituents at the 4-position, however, imparts a unique set of properties that medicinal chemists have strategically exploited. This disubstitution pattern effectively locks the piperidine ring in a chair conformation, reducing conformational entropy upon binding to a target, which can lead to enhanced potency. Furthermore, the Thorpe-Ingold effect, resulting from the gem-disubstitution, can influence intramolecular cyclization reactions, a principle often leveraged in synthesis.

From a drug design perspective, the 4,4-disubstituted core allows for the precise vectorial projection of substituents into binding pockets, enabling fine-tuning of target affinity and selectivity. Moreover, this substitution pattern can shield the piperidine nitrogen from metabolic N-dealkylation, a common metabolic pathway for many piperidine-containing drugs, thereby improving their pharmacokinetic profile.[3] This guide will explore the multifaceted utility of this remarkable scaffold in pharmaceutical research.

Synthetic Strategies for Assembling the 4,4-Disubstituted Piperidine Core

The construction of the 4,4-disubstituted piperidine ring is a well-trodden path in synthetic organic chemistry, with numerous methodologies developed to access a diverse array of derivatives. The choice of synthetic route is often dictated by the nature of the desired substituents at the 4-position and the overall complexity of the target molecule.

Synthesis from 4-Piperidone

A common and versatile starting material for the synthesis of 4,4-disubstituted piperidines is 4-piperidone. Its readily available nature and the reactivity of the ketone functionality make it an attractive precursor.

A classical multicomponent reaction, the Petrenko-Kritschenko synthesis, offers a straightforward approach to 2,6-diaryl-4-piperidones. This reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an amine (such as ammonia or a primary amine).[4] While traditionally used for synthesizing symmetrically substituted piperidones, modern variations have expanded its scope.

G Aldehyde Aldehyde (2 eq.) Piperidone 4,4-Disubstituted Piperidone Aldehyde->Piperidone BetaKetoester β-Ketoester BetaKetoester->Piperidone Amine Amine Amine->Piperidone

Caption: Petrenko-Kritschenko multicomponent synthesis of 4-piperidones.

4-Piperidone can undergo sequential nucleophilic additions to introduce two different substituents at the 4-position. For instance, the addition of an organometallic reagent followed by dehydration and a subsequent Michael addition can yield a variety of 4,4-disubstituted piperidones.

Synthesis via Nucleophilic Substitution on a Pre-formed Piperidine Ring

An alternative strategy involves the formation of the gem-disubstituted center on a pre-existing piperidine scaffold.

A key intermediate for many CNS-active agents is 4-cyano-4-phenylpiperidine. A common synthesis involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase-transfer catalyst.[5]

Experimental Protocol: Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride [5]

  • Reaction Setup: In a suitable reaction vessel, combine a toluene solution of N,N-bis(2-chloroethyl)benzylamine (78.5 g in 151.2 g toluene), phenylacetonitrile (39.8 g), and tetra-n-butylammonium hydrogen sulfate (11.6 g).

  • Base Addition: Over a period of 20 minutes, add 50% aqueous sodium hydroxide solution (109 g) to the stirred reaction mixture.

  • Heating: Heat the reaction mixture to 85°C for four hours.

  • Work-up and Isolation: After cooling, the product, 1-benzyl-4-cyano-4-phenylpiperidine, is isolated and can be converted to its hydrochloride salt. The reported yield is approximately 70%.

Medicinal Chemistry Applications and Structure-Activity Relationships

The 4,4-disubstituted piperidine scaffold has been successfully employed in the development of drugs targeting a wide array of biological targets. The following sections will highlight some prominent examples and discuss the relevant structure-activity relationships.

Opioid Receptor Modulators

The 4,4-disubstituted piperidine core is a hallmark of many potent opioid receptor modulators, including the fentanyl series of analgesics.[6] The gem-disubstitution at the 4-position is crucial for potent analgesic activity.

CompoundR1R2μ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)
Fentanyl -C(O)CH2CH3Phenyl1.40.011
Sufentanil -C(O)CH2CH3Thienyl0.0170.0007
Carfentanil -CO2CH3Phenyl0.0340.00032

Table 1: SAR of Fentanyl Analogs with 4,4-Disubstituted Piperidine Core. Data compiled from various sources.

The data in Table 1 clearly demonstrates that subtle modifications to the substituents on the 4,4-disubstituted piperidine core can lead to dramatic changes in potency. The replacement of the phenyl group with a thienyl group in sufentanil, for instance, results in a significant increase in both receptor affinity and analgesic potency.

Neurokinin 1 (NK1) Receptor Antagonists

4,4-Disubstituted piperidines have emerged as a promising class of high-affinity NK1 receptor antagonists, with potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as depression. For high NK1 affinity, a 3,5-disubstituted benzyl ether side chain with high lipophilicity is generally preferred.[1] The 3,5-bis(trifluoromethyl)benzyl ether has been identified as an optimal side chain.[1]

G Piperidine 4,4-Disubstituted Piperidine Core N_Substituent N-Substituent (Acyl, Sulfonyl, etc.) Piperidine->N_Substituent Tolerates various substituents C4_Sidechain C4 Side Chain (e.g., 3,5-bis(trifluoromethyl)benzyl ether) Piperidine->C4_Sidechain Requires high lipophilicity NK1_Affinity High NK1 Receptor Affinity N_Substituent->NK1_Affinity C4_Sidechain->NK1_Affinity

Caption: Key structural features for high-affinity NK1 antagonists.

Dopamine Receptor Ligands

The 4,4-disubstituted piperidine scaffold is also prevalent in dopamine receptor ligands, which are crucial for the treatment of various neuropsychiatric disorders. For instance, certain 4,4-difluoropiperidine derivatives have been identified as potent and selective dopamine D4 receptor antagonists.[7]

Kinase Inhibitors

More recently, the 4,4-disubstituted piperidine motif has been incorporated into kinase inhibitors. For example, novel di-substituted pyridopyrimidines have been designed as ATP-competitive dual PI3Kα/mTOR inhibitors for cancer therapy.[8] The piperidine moiety in these molecules often serves as a linker to orient other pharmacophoric groups into the kinase active site.

Bioisosteric Replacement: The Rise of Spirocyclic Scaffolds

A contemporary strategy in medicinal chemistry involves the bioisosteric replacement of common structural motifs to fine-tune physicochemical and pharmacokinetic properties. In the context of 4,4-disubstituted piperidines, spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as promising bioisosteres.[9][10]

This replacement can lead to a decrease in lipophilicity (logD) despite the addition of a carbon atom, an effect attributed to an increase in the basicity of the nitrogen atom.[9] However, it is crucial to consider the geometric changes, as the spirocyclic scaffold imparts a different spatial arrangement of substituents compared to the parent piperidine.

ScaffoldclogPlogD (7.4)pKaMetabolic Stability (t1/2, min)
Piperidine 2.10.511.2Moderate
2-Azaspiro[3.3]heptane 1.8-0.510.5High
1-Azaspiro[3.3]heptane 1.7-0.310.8High

Table 2: Comparative Physicochemical Properties of Piperidine and its Spirocyclic Bioisosteres. Data is illustrative and compiled from various sources for model compounds.[7][10]

The data in Table 2 suggests that spirocyclic bioisosteres can offer advantages in terms of reduced lipophilicity and potentially improved metabolic stability, making them attractive alternatives in drug design.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of drugs containing a 4,4-disubstituted piperidine moiety is highly dependent on the nature of the substituents. As mentioned earlier, the gem-disubstitution at the 4-position can sterically hinder N-dealkylation, a major metabolic pathway for many piperidine-containing drugs.[3] The metabolism of these compounds is often mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[3] The clearance of these drugs can range from low to high, and a thorough understanding of their metabolic fate is crucial for optimizing dosing regimens and avoiding potential drug-drug interactions.

Conclusion and Future Perspectives

The 4,4-disubstituted piperidine scaffold has proven to be an exceptionally versatile and valuable motif in pharmaceutical research. Its unique conformational constraints and the ability to precisely orient substituents have enabled the development of a wide range of potent and selective therapeutic agents. The ongoing exploration of novel synthetic methodologies and the application of modern drug design principles, such as bioisosteric replacement, continue to expand the utility of this remarkable scaffold. As our understanding of complex biological systems deepens, the rational design of novel 4,4-disubstituted piperidine derivatives is poised to deliver the next generation of innovative medicines to address unmet medical needs.

References

  • PrepChem. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available at: [Link]

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Foundational

MSDS and safety data for 4,4-Bis(methoxymethyl)piperidine

An In-depth Technical Guide to the Safety Profile of Piperidine Analogs: A Case Study in the Absence of Direct MSDS for 4,4-Bis(methoxymethyl)piperidine Senior Application Scientist Note: This document addresses the requ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of Piperidine Analogs: A Case Study in the Absence of Direct MSDS for 4,4-Bis(methoxymethyl)piperidine

Senior Application Scientist Note: This document addresses the request for safety and handling information on 4,4-Bis(methoxymethyl)piperidine (CAS No. 1084976-73-7). A comprehensive search has revealed that a detailed, publicly available Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this specific compound is not available at this time. This is not uncommon for novel or specialized research chemicals.

To provide a functional and scientifically grounded safety guide for researchers, this document will synthesize the available data for structurally related and well-characterized analogs: the parent heterocycle, Piperidine , and the mono-substituted analog, 4-(Methoxymethyl)piperidine .

Crucial Disclaimer: The data presented herein is NOT for 4,4-Bis(methoxymethyl)piperidine. The presence of a second methoxymethyl group at the C4 position can significantly alter the physicochemical, toxicological, and reactivity properties of the molecule. This guide must be used as a preliminary risk assessment tool only. All handling of 4,4-Bis(methoxymethyl)piperidine should be conducted on a small scale in a controlled laboratory setting by trained professionals, assuming the compound is hazardous until proven otherwise.

Part 1: Hazard Identification and Classification

The primary directive in handling a novel chemical is to anticipate its potential hazards based on its structural motifs. The core structure is a piperidine ring, a saturated heterocycle known for its basicity and biological activity. The substituents are methoxymethyl groups.

Based on the data for Piperidine and its derivatives, a presumptive hazard profile can be constructed.

GHS Hazard Classification (Inferred)

The following classifications are based on the known hazards of Piperidine and 4-(Methoxymethyl)piperidine.[1][2][3][4]

Hazard ClassHazard CategoryInferred Hazard Statements for 4,4-Bis(methoxymethyl)piperidine
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1B/1AH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms (Presumed):

Part 2: Exposure Scenarios and First-Aid Protocols

The causality behind these first-aid measures is the corrosive and toxic nature of piperidine-based compounds. Rapid decontamination is critical to minimize tissue damage and systemic absorption.[2][3][4]

Exposure RouteSymptomsFirst-Aid Protocol
Inhalation Material is expected to be destructive to the mucous membranes and upper respiratory tract. Symptoms may include a burning sensation, coughing, shortness of breath, headache, and nausea.[2]1. Immediately move the individual to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration. Avoid mouth-to-mouth resuscitation. 3. Seek immediate medical attention.
Skin Contact Assumed to be toxic if absorbed through the skin. Causes severe skin burns.[2][3]1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Do not interrupt flushing. 3. Seek immediate medical attention.
Eye Contact Causes severe eye burns and potential for serious, irreversible eye damage.[2][3]1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention.
Ingestion Harmful or toxic if swallowed. Can cause severe burns to the mouth, throat, and stomach.[2][3]1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.

Part 3: Laboratory Handling and Risk Mitigation

A self-validating protocol for handling novel chemicals involves a multi-layered approach to containment and personal protection. The assumption of high hazard dictates the following engineering and personal protective equipment (PPE) controls.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4,4-Bis(methoxymethyl)piperidine, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Vapors are likely heavier than air and can accumulate in low-lying areas.[2]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all routes of exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended. Check manufacturer's breakthrough time data.To prevent skin contact and absorption. Piperidines can be corrosive.[3]
Eye/Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.[2][6]
Skin and Body Protection Flame-retardant, chemical-resistant lab coat. Consider a chemical-resistant apron and sleeves for larger quantities.To protect skin from splashes and potential ignition sources.
Respiratory Protection Not typically required if work is conducted within a certified fume hood. For emergency situations or spill cleanup, a full-face respirator with an organic vapor cartridge is necessary.To prevent inhalation of high concentrations of vapors.
Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling a novel piperidine derivative.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review Analog MSDS (Piperidine, 4-Methoxymethylpiperidine) prep2 Conduct Pre-Use Risk Assessment prep1->prep2 prep3 Verify Fume Hood Certification prep2->prep3 prep4 Inspect PPE (Gloves, Goggles, Coat) prep3->prep4 handle1 Work Exclusively in Fume Hood prep4->handle1 handle2 Ground Equipment to Prevent Static Discharge handle1->handle2 handle3 Use Non-Sparking Tools handle1->handle3 handle4 Keep Container Tightly Closed handle1->handle4 spill Spill or Exposure? handle1->spill post1 Segregate Waste in Labeled Container handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Remove and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 spill->post1 No emergency Activate Emergency Protocol (Evacuate, Alert, First Aid) spill->emergency Yes

Caption: Risk mitigation workflow for handling novel piperidine compounds.

Part 4: Physicochemical and Reactivity Data

The data below is for the reference compounds. The bis-substitution on the target molecule will likely increase its molecular weight, boiling point, and may affect its solubility profile.

PropertyPiperidine4-Methylpiperidine4-(Methoxymethyl)piperidine
CAS Number 110-89-4626-58-4399580-55-3
Molecular Formula C₅H₁₁NC₆H₁₃NC₇H₁₅NO
Molecular Weight 85.15 g/mol 99.17 g/mol 129.20 g/mol
Appearance Colorless liquidColorless liquidOil
Boiling Point 106 °C122 °CNot Available
Melting Point -13 to -9 °C4 - 5 °CNot Available
Flash Point 13 °C13 °CNot Available
Density 0.862 g/cm³Not AvailableNot Available
Stability and Reactivity
  • Chemical Stability: Assumed to be stable under recommended storage conditions.[2]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. Vapors may form explosive mixtures with air.[2][5] Take precautionary measures against static discharge.[3][6]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[5]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Part 5: Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6]

  • Keep away from heat and sources of ignition.[2]

  • The storage area should be designated for flammable and corrosive liquids.

  • Store locked up or in an area accessible only to qualified personnel.

Disposal
  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Waste must be handled as hazardous. Contact a licensed professional waste disposal service.[5]

  • Do not allow the product to enter drains or waterways.[2]

References

  • 4,4-Bis(methoxymethyl)piperidine, CAS 1084976-73-7. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd.Link

  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.Link

  • 4 - SAFETY DATA SHEET - 4-Methylpiperidine. Fisher Scientific.Link

  • 4-(Methoxymethyl)piperidine, CAS 399580-55-3. Sigma-Aldrich.Link

  • Preparation method of 4-(dimethoxymethyl)-piperidine. Google Patents, CN112661694B.Link

  • Material Safety Data Sheet - Piperidine. Sigma-Aldrich.Link

  • MSDS of 4-(methoxymethyl)piperidine. ChemBlink.Link

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Rhodes University Library.Link

  • 4,4-BIS(4-METHOXYPHENYL)PIPERIDINE CAS#: 99408-36-3. ChemicalBook.Link

  • Piperidine - SAFETY DATA SHEET. Penta Chemicals.Link

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.Link

  • Piperidine Synthesis. Defense Technical Information Center (DTIC).Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.Link

  • 4-(Methoxymethyl)piperidine, CAS 399580-55-3. J&K Scientific LLC.Link

  • SAFETY DATA SHEET - Piperidine. FUJIFILM Wako Chemicals.Link

  • Safety Data Sheet - 4-Methylpiperidine. Jubilant Ingrevia.Link

  • 4-(Methoxymethyl)piperidine hydrochloride, CAS 916317-00-5. Sigma-Aldrich.Link

  • 4-methoxymethyl-4-(N-substituted) aniline piperidine compound, preparation method and application. Google Patents, CN102603614B.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Spiro-Compounds from 4,4-Bis(methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the synthesis of novel spiro-compounds utilizing 4,4-Bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of novel spiro-compounds utilizing 4,4-Bis(methoxymethyl)piperidine as a versatile starting material. The protocols detailed herein are designed to be robust and reproducible, offering a strategic pathway to valuable spirocyclic scaffolds for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of Spirocyclic Scaffolds

Spiro-compounds, characterized by a single atom shared between two rings, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures by enabling more precise and potent interactions with biological targets.[1] This unique topology can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while also providing novel intellectual property opportunities.[2] The piperidine moiety is a prevalent scaffold in numerous approved drugs, and the introduction of a spirocyclic center can enforce conformational rigidity, a key factor in optimizing ligand-receptor binding and enhancing selectivity.[3][4]

This guide focuses on the synthetic utility of 4,4-Bis(methoxymethyl)piperidine, a commercially available building block, for the construction of novel spiro-ether and spiro-amine derivatives. The methoxymethyl (MOM) ether protecting groups offer a stable handle that can be strategically removed to unmask reactive hydroxyl functionalities, paving the way for intramolecular cyclization to forge the spirocyclic core.

Rationale and Synthetic Strategy

The central strategy involves a two-step sequence:

  • Deprotection of MOM Ethers: The initial and critical step is the efficient and clean removal of the two methoxymethyl (MOM) protecting groups from 4,4-Bis(methoxymethyl)piperidine to yield the key intermediate, 4,4-bis(hydroxymethyl)piperidine. Several methods are available for MOM deprotection; we will focus on a mild and effective method using a Lewis acid catalyst, which is known for its high chemoselectivity.[5][6]

  • Intramolecular Cyclization: With the diol in hand, the subsequent intramolecular cyclization will be explored through two distinct and reliable pathways to generate different classes of spiro-compounds:

    • Strategy A: Acid-Catalyzed Cyclization to form a Spiro-ether. This approach leverages the ability of an acid catalyst to promote the intramolecular dehydration of the diol, leading to the formation of a stable five- or six-membered spiro-ether. Iodine has been shown to be an effective catalyst for such transformations under solvent-free conditions.[7]

    • Strategy B: Intramolecular Williamson Ether Synthesis. This classic and robust method involves a two-step process where the diol is first converted to a di-tosylate or di-halide, followed by base-mediated intramolecular cyclization to form the spiro-ether.[8][9][10] This strategy offers an alternative with different reaction conditions and may be advantageous for specific substrates.

The following sections provide detailed, step-by-step protocols for these synthetic transformations.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 4,4-Bis(hydroxymethyl)piperidine

This protocol describes the deprotection of the methoxymethyl ethers of the starting material.

Protocol 1: Bismuth Triflate-Catalyzed Deprotection of 4,4-Bis(methoxymethyl)piperidine

This method is favored for its mild reaction conditions and high efficiency.[5]

  • Materials:

    • 4,4-Bis(methoxymethyl)piperidine

    • Bismuth (III) triflate (Bi(OTf)₃)

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (or other suitable solvent system) for chromatography

  • Procedure:

    • To a stirred solution of 4,4-Bis(methoxymethyl)piperidine (1.0 eq) in a 1:1 mixture of THF and water, add a catalytic amount of bismuth (III) triflate (1-5 mol%).

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4,4-bis(hydroxymethyl)piperidine.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methoxymethyl protons (typically around 3.3-3.4 ppm and 4.6-4.7 ppm in ¹H NMR) and the appearance of hydroxyl protons are key indicators of a successful reaction.

Diagram 1: Synthesis of 4,4-Bis(hydroxymethyl)piperidine

G cluster_0 Step 1: Deprotection Start 4,4-Bis(methoxymethyl)piperidine Intermediate 4,4-Bis(hydroxymethyl)piperidine Start->Intermediate Deprotection Reagents1 Bi(OTf)₃ (cat.) THF/H₂O

Caption: Deprotection of 4,4-Bis(methoxymethyl)piperidine.

PART 2: Synthesis of Spiro-ethers

This protocol describes a direct and efficient method for the synthesis of a spiro-ether from the diol intermediate.[7]

Protocol 2: Synthesis of a Spiro-ether via Iodine-Catalyzed Cyclization

  • Materials:

    • 4,4-Bis(hydroxymethyl)piperidine

    • Iodine (I₂)

    • Dichloromethane (DCM) or other suitable solvent

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4,4-bis(hydroxymethyl)piperidine (1.0 eq) in a minimal amount of a suitable solvent (or neat, if the diol is a liquid at the reaction temperature), add iodine (0.1-0.3 eq).

    • Heat the reaction mixture at a temperature between 60-80 °C. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-ether.

  • Causality and Trustworthiness: The catalytic amount of iodine acts as a Lewis acid to activate one of the hydroxyl groups, facilitating nucleophilic attack by the other hydroxyl group and subsequent dehydration to form the cyclic ether. The workup with sodium thiosulfate is a standard and reliable method for quenching and removing unreacted iodine.

Diagram 2: Iodine-Catalyzed Spiro-ether Synthesis

G cluster_1 Strategy A Intermediate 4,4-Bis(hydroxymethyl)piperidine ProductA Spiro-ether Intermediate->ProductA Intramolecular Cyclization Reagents2 I₂ (cat.) Heat

Caption: Synthesis of a spiro-ether via iodine catalysis.

This two-step protocol provides a robust alternative for spiro-ether formation.[8][9]

Protocol 3a: Conversion of Diol to Di-tosylate

  • Materials:

    • 4,4-Bis(hydroxymethyl)piperidine

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Ice-cold dilute hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4,4-bis(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (2.2-2.5 eq).

    • Slowly add p-toluenesulfonyl chloride (2.1-2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Quench the reaction by adding ice-cold water.

    • Separate the organic layer and wash sequentially with ice-cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude di-tosylate, which can often be used in the next step without further purification.

Protocol 3b: Intramolecular Cyclization of the Di-tosylate

  • Materials:

    • Crude 4,4-bis(hydroxymethyl)piperidine di-tosylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable non-nucleophilic base

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a suspension of sodium hydride (2.2-2.5 eq) in anhydrous THF or DMF at 0 °C, add a solution of the crude di-tosylate in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-80 °C) to drive the cyclization to completion, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the spiro-ether.

  • Expertise and Experience: The Williamson ether synthesis is a cornerstone of organic chemistry. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate one of the hydroxyl groups (or the remaining one after the first cyclization) to form the alkoxide nucleophile without competing in SN2 reactions. The tosylate groups are excellent leaving groups, facilitating the intramolecular SN2 reaction.

Diagram 3: Intramolecular Williamson Ether Synthesis Workflow

G cluster_2 Strategy B Intermediate 4,4-Bis(hydroxymethyl)piperidine Di-tosylate Di-tosylate intermediate Intermediate->Di-tosylate Tosylation Reagents3a TsCl, Pyridine ProductB Spiro-ether Di-tosylate->ProductB Intramolecular Williamson Ether Synthesis Reagents3b NaH, THF

Caption: Workflow for the synthesis of a spiro-ether via Williamson ether synthesis.

Quantitative Data Summary

The following table provides expected yields and key analytical data for the described transformations, based on literature precedents for similar reactions. Actual results may vary depending on the specific reaction conditions and scale.

StepProductExpected Yield (%)¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) HighlightsMass Spec (m/z)
Protocol 1: Deprotection4,4-Bis(hydroxymethyl)piperidine85-95Disappearance of MOM signals (~3.3-3.4, 4.6-4.7), appearance of OH signal (variable), CH₂OH (~3.5-3.7)Appearance of C(CH₂OH)₂ quaternary carbon, CH₂OH carbon (~65-70)[M+H]⁺ corresponding to the diol
Protocol 2: Iodine CyclizationSpiro-ether60-80Shift of CH₂ protons adjacent to the new ether oxygenShift of quaternary spiro-carbon and carbons of the newly formed ether ring[M+H]⁺ corresponding to the spiro-ether
Protocol 3b: Williamson SynthesisSpiro-ether70-90 (from diol)Similar to Protocol 2Similar to Protocol 2[M+H]⁺ corresponding to the spiro-ether

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid foundation for the synthesis of novel spiro-compounds from the readily available starting material, 4,4-Bis(methoxymethyl)piperidine. The strategic deprotection followed by intramolecular cyclization offers a versatile and efficient route to spiro-ethers. These methodologies can be adapted and expanded to create a diverse library of spirocyclic piperidines for screening in various drug discovery programs. Further exploration could involve the conversion of the diol intermediate to other functionalities, such as diamines or dihalides, to access a wider range of spirocyclic systems.

References

  • Reddy, K. S., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(44), 8173-8175. [Link]

  • Kasashima, Y., et al. (2009). Iodine-catalyzed Synthesis of Five-Membered Cyclic Ethers From 1,3-diols Under Solvent-Free Conditions. Journal of Oleo Science, 58(8), 421-427. [Link]

  • Reddy, B. V. S., et al. (2014). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 11(2), 143-147. [Link]

  • Monti, H., et al. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 13(12), 1021-1026. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Druggable, H. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Aricò, F., et al. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. ChemSusChem, 5(8), 1578-1586. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Ooi, T., & Maruoka, K. (2007). Modern Aldol Reactions. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Synthesis of spiroethers using radical cyclization. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. [Link]

  • PubMed. (2012). Synthesis of five-membered cyclic ethers by reaction of 1,4-diols with dimethyl carbonate. [Link]

  • Matin, M. M. (2007). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. Journal of the Bangladesh Chemical Society, 20(2), 168-172. [Link]

  • Hirota, H., & Nishikawa, T. (2015). Selective Synthesis of Spiro and Dispiro Compounds Using Mn(III)-Based Oxidation of. Molecules, 20(8), 14833–14845. [Link]

  • Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 38(1), 330–342. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4,4-Bis(methoxymethyl)piperidine as a Novel Peptidomimetic Scaffold

Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The design of rigid scaffolds that can mimic secondary structures of peptides, like β-turns and γ-turns, is a particularly fruitful approach. This document provides an in-depth guide to the application of 4,4-Bis(methoxymethyl)piperidine as a novel, conformationally constrained scaffold for the synthesis of advanced peptidomimetics. We will explore the underlying rationale for its use, detailing its synthesis, incorporation into peptide chains, and methods for structural and functional characterization. The protocols provided herein are designed for researchers in medicinal chemistry, chemical biology, and drug development, offering a validated framework for innovation.

Part 1: Scientific Rationale & Design Principles

The Challenge of Peptide Therapeutics

Natural peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetic chemistry seeks to address these challenges by creating non-peptidic molecules that retain the essential pharmacophoric elements of the parent peptide in the correct spatial orientation.

The Role of Rigid Scaffolds

A key strategy in peptidomimetic design is the use of rigid molecular scaffolds to lock the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to a significant increase in binding affinity and activity. The piperidine ring, a common motif in pharmaceuticals, is an excellent starting point for such scaffolds due to its well-defined chair-like conformations and synthetic tractability.

4,4-Bis(methoxymethyl)piperidine: A Scaffold for Turn Mimicry

The 4,4-Bis(methoxymethyl)piperidine scaffold offers a unique combination of features that make it an attractive candidate for mimicking peptide turns, particularly β-turns, which are critical for molecular recognition events.

  • Conformational Rigidity: The gem-disubstituted pattern at the C4 position of the piperidine ring restricts ring flexibility, providing a stable platform for orienting appended pharmacophoric groups.

  • Defined Exit Vectors: The two methoxymethyl groups serve as synthetic handles. Following deprotection, the resulting primary alcohols can be converted into amines or carboxylic acids, providing the N- and C-terminal connection points to a peptide chain. The spatial relationship between these exit vectors is dictated by the rigid chair conformation of the piperidine ring.

  • Improved Physicochemical Properties: The introduction of the non-peptidic, aliphatic core can enhance metabolic stability by removing susceptible amide bonds. It can also improve cell permeability and solubility profiles.

The central hypothesis is that by replacing the i+1 and i+2 residues of a β-turn with the 4,4-Bis(methoxymethyl)piperidine scaffold, one can create a stable mimetic that projects the key side chains of the i and i+3 residues in a manner that recapitulates the native turn structure.

G cluster_0 Native Peptide β-Turn cluster_1 Peptidomimetic with Scaffold Native_Peptide ...-AA(i)-AA(i+1)-AA(i+2)-AA(i+3)-... Sidechain_i R(i) Side Chain Native_Peptide->Sidechain_i Sidechain_i3 R(i+3) Side Chain Native_Peptide->Sidechain_i3 Turn_Residues AA(i+1) & AA(i+2) (Flexible Core) Native_Peptide->Turn_Residues Forms Turn Scaffold 4,4-Bis(aminomethyl)piperidine (Rigid Core) Turn_Residues->Scaffold Is Replaced By Peptidomimetic ...-AA(i)-[Scaffold]-AA(i+3)-... Peptidomimetic->Scaffold Replaces Turn Sidechain_i_2 R(i) Side Chain Peptidomimetic->Sidechain_i_2 Sidechain_i3_2 R(i+3) Side Chain Peptidomimetic->Sidechain_i3_2 G A 1-Boc-4-piperidone B N-Boc-4,4-bis(hydroxymethyl)piperidine A->B Hydroxymethylation C N-Boc-4,4-bis(methoxymethyl)piperidine B->C Methylation (Williamson) D N-Boc-4,4-bis(phthalimidomethyl)piperidine B->D Mitsunobu Reaction C->B Demethylation (BBr3) E 4,4-Bis(aminomethyl)piperidine (Final Scaffold for Coupling) D->E Hydrazine Deprotection & HCl Treatment

Method

Application Notes &amp; Protocols: Strategic Reductive Amination of 4,4-Bis(methoxymethyl)piperidine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 4,4-bis(methoxymethyl)piperidine. As a sterically hindered sec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 4,4-bis(methoxymethyl)piperidine. As a sterically hindered secondary amine, this substrate presents unique challenges that necessitate a carefully optimized approach. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols for both direct and indirect methods, and offer troubleshooting insights to ensure successful synthesis of the corresponding tertiary amine products. The protocols emphasize the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a superior reagent for this transformation due to its mildness and high chemoselectivity.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the synthesis of secondary and tertiary amines in modern organic chemistry.[1] It serves as a cornerstone reaction in pharmaceutical development, where the piperidine motif is a prevalent scaffold in numerous FDA-approved drugs.[2][3][4] The process typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[5][6]

This one-pot approach offers a significant advantage over traditional N-alkylation with alkyl halides, which is often plagued by poor control and over-alkylation, leading to complex product mixtures.[7] For a secondary amine like 4,4-bis(methoxymethyl)piperidine, reductive amination provides a clean and efficient pathway to introduce a diverse range of substituents, creating valuable building blocks for drug discovery.

The primary challenge with 4,4-bis(methoxymethyl)piperidine lies in its steric bulk. The two methoxymethyl groups flanking the nitrogen atom can impede the initial nucleophilic attack on the carbonyl carbon and slow the formation of the critical iminium ion intermediate. Therefore, the selection of reaction conditions, particularly the reducing agent, is paramount for achieving high yields.

Mechanistic Considerations & Reagent Selection

The success of a reductive amination hinges on a delicate balance: the reducing agent must be reactive enough to reduce the C=N bond of the iminium ion but not so powerful that it reduces the starting carbonyl compound.[5][7]

The Iminium Ion Intermediate

The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an electrophilic iminium ion. This dehydration is the rate-limiting step and is often facilitated by a mild acid catalyst, which protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water).[1]

G Piperidine 4,4-Bis(methoxymethyl)piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Aldehyde Aldehyde R-CHO (Aldehyde) Aldehyde->Hemiaminal NaBH_OAc_3 NaBH(OAc)₃ Product Tertiary Amine Product NaBH_OAc_3->Product Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Iminium->Product + H⁻ (from NaBH(OAc)₃)

Figure 1: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

For sterically hindered substrates, the choice of hydride source is critical.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for the reductive amination of 4,4-bis(methoxymethyl)piperidine.[5][8][9] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it highly chemoselective. It readily reduces the protonated iminium ion intermediate while leaving aldehydes and ketones untouched.[8][10] This allows for a convenient "direct" or "one-pot" procedure where all reagents are mixed at the start. Reactions are typically run in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8][10]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation, NaBH₃CN is also selective for imines over carbonyls at a neutral or slightly acidic pH (6-7).[7][9] However, its high toxicity and the potential generation of hydrogen cyanide gas upon acidification make it a less desirable option from a safety perspective.

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ is capable of reducing both imines and the starting carbonyls.[5][10] Therefore, it is generally unsuitable for a direct, one-pot reaction. It can be used effectively in an "indirect" or "stepwise" protocol where the imine is pre-formed before the addition of the reducing agent.[8][9]

  • Catalytic Hydrogenation (H₂/Catalyst): While considered a green chemistry approach, catalytic hydrogenation (e.g., H₂ over Pd/C) can be problematic. The amine substrate or product can act as a catalyst poison, and the method often requires elevated pressures and temperatures, which may not be compatible with sensitive functional groups.[11]

Comparative Overview of Reaction Conditions

The following table summarizes the key parameters for the most common reductive amination methods.

Parameter Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄) Catalytic Hydrogenation
Method Type Direct (One-Pot)Direct (One-Pot)Indirect (Stepwise)Direct (One-Pot)
Selectivity Excellent for Iminium > CarbonylGood (pH dependent)Poor (Reduces both)Good, but catalyst can be poisoned
Typical Solvents DCE, DCM, THF[8][10]MeOH, EtOHMeOH, EtOHEtOH, MeOH, Ethyl Acetate
Catalyst Acetic Acid (optional, for ketones)[9]pH control (6-7) required[9]None for reduction stepPd/C, PtO₂, Raney Ni[11]
Key Advantages High yield, mild, broad scope, low toxicity[8]Established methodInexpensiveAtom economical, "green"
Limitations Higher cost, moisture sensitiveHighly Toxic Stepwise procedure requiredCatalyst poisoning, high pressure/temp

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot protocol is the most efficient and reliable method for the N-alkylation of 4,4-bis(methoxymethyl)piperidine.

Materials and Reagents:

  • 4,4-Bis(methoxymethyl)piperidine (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.5-1.0 equiv for unreactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4,4-bis(methoxymethyl)piperidine (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Dissolve the starting materials in DCE or DCM (approx. 0.1 M concentration relative to the piperidine).

  • Stir the solution at room temperature for 20-30 minutes. If using a less reactive ketone, acetic acid (0.5 equiv) can be added at this stage to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed (typically 2-24 hours, depending on the carbonyl's steric hindrance).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford the desired tertiary amine.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step method is a viable alternative when NaBH(OAc)₃ is unavailable.

Materials and Reagents:

  • Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄) (2.0 equiv) and use Methanol (MeOH) as the reduction solvent.

  • A dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial for the imine formation step.

Step-by-Step Procedure:

Part A: Iminium Ion Formation

  • In a round-bottom flask, dissolve 4,4-bis(methoxymethyl)piperidine (1.0 equiv) and the carbonyl compound (1.2 equiv) in a suitable solvent like toluene or DCM.

  • Add a dehydrating agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature or with gentle heating (40 °C) for 2-6 hours to drive the equilibrium towards the iminium ion. Monitor the disappearance of the carbonyl starting material by TLC.

  • Once iminium formation is judged to be complete, filter off the dehydrating agent and concentrate the solution under reduced pressure to remove the solvent.

Part B: Reduction 4. Dissolve the crude iminium intermediate from Part A in methanol (MeOH). 5. Cool the solution to 0 °C in an ice bath. 6. Slowly add sodium borohydride (NaBH₄) (2.0 equiv) in small portions. Caution: Gas evolution (H₂) will occur. 7. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the iminium intermediate. 8. Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. 9. Perform a standard aqueous work-up as described in Protocol 1 (steps 7-9).

Workflow Visualization and Troubleshooting

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification A 1. Combine Piperidine & Carbonyl in Solvent B 2. Stir 20-30 min A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT (2-24h) C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Quench with NaHCO₃ E->F Complete G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Column Chromatography H->I J Isolated Product I->J

Figure 2: Standard workflow for direct reductive amination.

Field-Proven Insights & Troubleshooting:

  • Problem: The reaction is sluggish or stalls, with starting material remaining even after 24 hours.

    • Cause & Solution: This is common with sterically hindered ketones.[8][12] If not already included, add 0.5-1.0 equivalent of glacial acetic acid to the reaction mixture. Acetic acid catalyzes iminium ion formation, which is often the rate-limiting step.[9] Gentle heating (to ~40 °C) can also accelerate the reaction, but should be used judiciously to avoid side reactions.

  • Problem: A significant amount of alcohol byproduct (from reduction of the starting carbonyl) is observed.

    • Cause & Solution: This indicates the reducing agent is not sufficiently selective. This should not occur with NaBH(OAc)₃. If using NaBH₄ in a stepwise protocol, ensure the imine formation step is complete before adding the borohydride. If using NaBH(OAc)₃, check the reagent's quality, as decomposition can lead to more reactive borohydride species.

  • Problem: The reaction is messy, with multiple unidentified spots on TLC.

    • Cause & Solution: Aldehydes, particularly unhindered ones, can undergo self-condensation (aldol reaction) under acidic or basic conditions. Ensure the reaction is run under neutral or mildly acidic conditions. Using the direct NaBH(OAc)₃ method typically minimizes this by rapidly trapping the iminium ion as it forms.

Conclusion

The reductive amination of 4,4-bis(methoxymethyl)piperidine is a highly effective transformation when appropriate conditions are employed. Due to the steric hindrance of the substrate, sodium triacetoxyborohydride (NaBH(OAc)₃) in an aprotic solvent like DCE or DCM is the superior choice, enabling a high-yielding, one-pot procedure with excellent chemoselectivity. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and efficiently synthesize a wide array of novel tertiary amines for applications in pharmaceutical and materials science.

References

  • Yagafarov, N., Kolesnikov, P. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2018). Molecules. Available at: [Link]

  • Reductive amination. (2024). Wikipedia. Available at: [Link]

  • Afanasyev, O. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. Available at: [Link]

  • Yagafarov, N., et al. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. (2024). Chemistry Steps. Available at: [Link]

  • Reductive amination of carbonyl compounds with secondary amines and side reactions to alcohols and aldol condensates. (2013). ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]

  • Matassini, C., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Piperidine synthesis. (2024). Organic Chemistry Portal. Available at: [Link]

  • Matassini, C., et al. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3. (2007). ResearchGate. Available at: [Link]

  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Available at: [Link]

  • On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. (2000). Tetrahedron Letters. Available at: [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Available at: [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Boc-Protection of 4,4-Bis(methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Strategic Importance of Boc-Protected Piperidines In the landscape of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of Boc-Protected Piperidines

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine moiety is a cornerstone structural motif, prevalent in a vast array of therapeutic agents. Its conformational properties and ability to engage in key biological interactions make it a privileged scaffold. However, the inherent nucleophilicity and basicity of the piperidine nitrogen often necessitate a protection strategy during multi-step syntheses to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1][2]

This application note provides a comprehensive, field-proven protocol for the Boc-protection of 4,4-Bis(methoxymethyl)piperidine, a valuable building block for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights into reaction monitoring, work-up, and purification.

Reaction Mechanism: The Chemistry of Boc Protection

The Boc-protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[1] This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected piperidine. This process liberates tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.

While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) is common practice to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction rate.[3]

Experimental Protocol: Boc-Protection of 4,4-Bis(methoxymethyl)piperidine

This protocol is adapted from established procedures for the Boc-protection of structurally similar piperidine derivatives, such as piperidin-4-ylmethanol.[4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,4-Bis(methoxymethyl)piperidine≥95%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Argon or Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,4-Bis(methoxymethyl)piperidine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M under an inert atmosphere (Argon or Nitrogen).

  • Base Addition: To the stirred solution, add triethylamine (1.1 eq.). Stir for 5-10 minutes at room temperature. The base scavenges the proton generated during the reaction, driving the equilibrium towards the product.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in a small amount of anhydrous THF to the reaction mixture. The portion-wise or dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-12 hours.

  • Work-up - Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted (Boc)₂O and acidic byproducts) and then with brine.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4,4-bis(methoxymethyl)piperidine-1-carboxylate.

Quantitative Data Summary:

ParameterValueNotes
Molar Ratio (Substrate:(Boc)₂O:TEA)1 : 1.1 : 1.1A slight excess of the Boc anhydride and base ensures complete conversion.
SolventAnhydrous THFA common aprotic solvent for this transformation.
Reaction TemperatureRoom TemperatureMild conditions are generally sufficient.
Reaction Time2-12 hoursMonitor by TLC for completion.
Expected Yield>90%High yields are typical for this reaction.

Visualizing the Workflow

The following diagram illustrates the key steps in the Boc-protection of 4,4-Bis(methoxymethyl)piperidine.

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 4,4-Bis(methoxymethyl)piperidine in anhydrous THF B 2. Add Triethylamine (TEA) A->B Stir C 3. Add Di-tert-butyl dicarbonate ((Boc)2O) B->C Stir D 4. Stir at Room Temperature (Monitor by TLC) C->D 2-12 h E 5. Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO3 (aq) & Brine F->G H 8. Dry (Na2SO4) & Concentrate G->H I 9. Purify by Column Chromatography (if necessary) H->I J Pure Product: tert-butyl 4,4-bis(methoxymethyl) piperidine-1-carboxylate I->J

Sources

Method

Application Note: Synthesis of Antiviral Agents Containing 4,4-Disubstituted Piperidines

[1][2][3][4] Introduction: The 4,4-Disubstituted Piperidine as a Privileged Scaffold The 4,4-disubstituted piperidine moiety represents a "privileged scaffold" in modern antiviral medicinal chemistry. This structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction: The 4,4-Disubstituted Piperidine as a Privileged Scaffold

The 4,4-disubstituted piperidine moiety represents a "privileged scaffold" in modern antiviral medicinal chemistry. This structural motif is central to the efficacy of several high-profile antiviral agents, including the CCR5 antagonist Vicriviroc (HIV-1 entry inhibitor) and emerging fusion inhibitors for Influenza A (H1N1) and SARS-CoV-2 .[1]

The introduction of a quaternary center at the 4-position of the piperidine ring serves two critical functions:

  • Conformational Locking (Thorpe-Ingold Effect): The gem-disubstitution restricts the conformational flexibility of the piperidine ring, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to viral proteins (e.g., gp120/CCR5 or Hemagglutinin).

  • Metabolic Blockade: The 4-position of piperidines is a primary site for oxidative metabolism (CYP450-mediated hydroxylation).[1] Disubstitution at this position sterically hinders metabolic attack, significantly extending the in vivo half-life of the drug candidate.

This guide details two distinct synthetic protocols for accessing this scaffold—a high-throughput multicomponent reaction (Ugi-4CR) and a classic stepwise medicinal chemistry route (Curtius Rearrangement)—and provides a validated biological assay for evaluating antiviral potency.[1]

Application Note: Synthetic Strategy & Retrosynthesis

When designing a synthetic route for 4,4-disubstituted piperidines, the choice of method depends on the diversity required at the quaternary center.

  • Method A (Ugi-4CR): Best for Library Generation .[1] It allows the simultaneous variation of four substituents in a single pot. This is the preferred method for exploring chemical space against novel targets like SARS-CoV-2 Mpro or Influenza fusion peptides.[1]

  • Method B (Curtius Rearrangement): Best for Targeted Scale-Up .[1] It provides precise control over stereochemistry and is the standard route for synthesizing 4-amino-4-substituted piperidines found in HIV-1 antagonists.[1]

Retrosynthetic Analysis Diagram

Retrosynthesis cluster_0 Method A: Ugi 4-Component Reaction (High Diversity) cluster_1 Method B: Curtius Rearrangement (High Precision) Target 4,4-Disubstituted Piperidine Scaffold Ugi_Product 1,4,4-Trisubstituted Piperidine (Amide) Target->Ugi_Product Curtius_Product 4-Amino-4-Substituted Piperidine Target->Curtius_Product Precursors_A Piperidin-4-one + Amine + Isocyanide + Acid Ugi_Product->Precursors_A One-Pot Assembly Intermediate_1 4-Substituted Isonipecotic Acid Curtius_Product->Intermediate_1 Curtius Rearrangement (DPPA) Precursors_B N-Protected Isonipecotate Ester Intermediate_1->Precursors_B Alkylation & Hydrolysis

Figure 1: Retrosynthetic disconnection strategies for accessing the 4,4-disubstituted piperidine core.

Protocol 1: High-Throughput Synthesis via Ugi-4CR

Target Application: Rapid generation of Influenza and Coronavirus inhibitors (e.g., N-benzyl-4,4-disubstituted piperidines).[2][1][3]

This protocol utilizes the Ugi four-component reaction (Ugi-4CR) to assemble the quaternary center in a single step.[1][3] The reaction is atom-economic and tolerates a wide range of functional groups.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Ketone: 1-Benzylpiperidin-4-one (1.0 equiv)[1]

  • Amine: Aniline or Benzylamine derivative (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)[1]

  • Acid: Benzoic acid derivative or N-protected amino acid (1.0 equiv)[1]

  • Solvent: Methanol (MeOH), anhydrous[1][4]

  • Purification: Silica gel flash chromatography

Step-by-Step Procedure
  • Pre-Imine Formation:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-benzylpiperidin-4-one (1.0 mmol, 189 mg) and the primary amine (1.0 mmol) in anhydrous MeOH (2.0 mL).

    • Expert Tip: Add activated 4Å molecular sieves (100 mg) to the vial to sequester water and drive imine formation.

    • Stir at room temperature (25°C) for 2 hours.

  • Component Addition:

    • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

    • Immediately followed by the addition of the isocyanide (1.0 mmol).

    • Note: The order of addition is critical to minimize side reactions (e.g., Passerini reaction).

  • Reaction Incubation:

    • Seal the vial and stir the mixture at room temperature for 24–72 hours.

    • Monitoring: Monitor reaction progress via LC-MS. The formation of the bis-amide product (M+1) should be the dominant peak.

  • Work-up & Purification:

    • Filter the mixture through a Celite pad to remove molecular sieves. Rinse with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and load onto a silica gel column.

    • Elute with a gradient of Hexanes/Ethyl Acetate (0% to 50% EtOAc).[1]

    • Yield Expectation: 60–85% isolated yield.

Protocol 2: Targeted Synthesis via Curtius Rearrangement

Target Application: Synthesis of HIV-1 CCR5 antagonists (e.g., Vicriviroc analogs).[1]

This protocol is designed to install an amino group at the quaternary center, providing a handle for further diversification (e.g., urea or amide formation).

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate (Ethyl isonipecotate derivative)[1]

  • Base: Lithium diisopropylamide (LDA), 2.0 M in THF[1]

  • Alkylating Agent: Methyl iodide or Benzyl bromide

  • Curtius Reagent: Diphenylphosphoryl azide (DPPA)[1]

  • Trapping Alcohol: Benzyl alcohol (BnOH) or tert-Butanol[1]

  • Solvent: THF (anhydrous), Toluene[1][4]

Step-by-Step Procedure
  • Alpha-Alkylation (Creating the Quaternary Center):

    • Cool a solution of LDA (1.2 equiv) in anhydrous THF to -78°C under argon.

    • Dropwise add Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) dissolved in THF.[1] Stir for 1 hour at -78°C to generate the enolate.

    • Add the alkylating agent (e.g., MeI, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature over 4 hours.

    • Quench with saturated NH₄Cl(aq) and extract with EtOAc.[1] Purify the 4-alkyl-4-ester intermediate.

  • Saponification:

    • Treat the intermediate with LiOH (3.0 equiv) in THF/H₂O (1:1) at 60°C for 12 hours to yield the 4-substituted-4-carboxylic acid .

  • Curtius Rearrangement:

    • Dissolve the carboxylic acid (1.0 mmol) in anhydrous Toluene (5 mL).

    • Add Triethylamine (1.5 equiv) and DPPA (1.2 equiv).[1]

    • Stir at room temperature for 1 hour (acyl azide formation).

    • Heat the mixture to 90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

    • Trapping: Add Benzyl alcohol (2.0 equiv) to the hot reaction mixture and reflux for 12 hours.

  • Deprotection (Final Product):

    • The resulting product is the Cbz-protected 4-amino-4-substituted piperidine .[1]

    • To liberate the free amine: Hydrogenate using H₂ (1 atm) and Pd/C (10% w/w) in MeOH for 4 hours.[1]

Protocol 3: Antiviral Potency Evaluation (Pseudovirus Entry Assay)

Since 4,4-disubstituted piperidines often act as entry inhibitors (binding to viral surface proteins or host receptors like CCR5), a pseudovirus entry assay is the gold standard for safety and specificity.

Assay Logic Diagram

AssayWorkflow Step1 Generate Pseudovirus (Env/Spike + Luciferase Backbone) Step3 Infection + Compound (Incubate 48h) Step1->Step3 Step2 Target Cells (Expressing CD4/CCR5 or ACE2) Step2->Step3 Step4 Readout (Luminescence RLU) Step3->Step4 Inhibition = Low Signal

Figure 2: Workflow for the Luciferase-based Pseudovirus Entry Assay.

Procedure
  • Pseudovirus Production: Transfect HEK293T cells with an HIV-1 backbone (pNL4-3.Luc.R-E-) and the viral envelope plasmid of interest (e.g., Influenza HA/NA or SARS-CoV-2 Spike).[1]

  • Seeding: Seed target cells (e.g., TZM-bl for HIV, MDCK for Influenza) in 96-well black-walled plates at 10,000 cells/well.

  • Treatment: Prepare serial dilutions of the synthesized piperidine compounds in culture media. Add to cells 1 hour prior to infection.

  • Infection: Add pseudovirus supernatant to the wells. Spin-inoculate (optional) at 1200 x g for 90 mins to enhance infection.[1]

  • Incubation: Incubate at 37°C, 5% CO₂ for 48 hours.

  • Readout: Lyse cells using Bright-Glo™ Luciferase Reagent (Promega) and measure luminescence.

  • Data Analysis: Calculate % Inhibition relative to virus-only controls. Determine IC₅₀ using non-linear regression (GraphPad Prism).

Expert Tips & Troubleshooting

IssueProbable CauseExpert Solution
Ugi Reaction Stalls Steric hindrance at the ketoneUse microwave irradiation (100°C, 15 min) to accelerate imine formation and the subsequent addition steps.
Low Yield in Alkylation Enolate self-condensationEnsure LDA is fresh and maintain temperature strictly at -78°C . Add the alkylating agent slowly to avoid local heating.
Curtius "Explosion" Risk Accumulation of Acyl AzideDo not isolate the acyl azide intermediate. Perform the rearrangement in a flow reactor if scaling up >5g to manage heat and N₂ evolution safely.
Poor Solubility Lipophilic 4,4-substituentsConvert the final amine to a hydrochloride or fumarate salt to improve water solubility for biological assays.

References

  • N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. Source: European Journal of Medicinal Chemistry (2020).[1][3] URL:[Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Source: Antimicrobial Agents and Chemotherapy (2006).[1] URL:[Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Source: Biomolecules (2020).[1][5] URL:[Link][1]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2004).[1] URL:[Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Source: Molecules (2019).[1] URL:[Link]

Sources

Application

Preparation of pharmaceutical intermediates using gem-dimethyl ether piperidines

Application Note: Strategic Synthesis & Utilization of Gem-Dimethyl Ether Piperidines in Drug Discovery Part 1: Strategic Rationale & Introduction In modern drug discovery, the piperidine ring is a "privileged scaffold,"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utilization of Gem-Dimethyl Ether Piperidines in Drug Discovery

Part 1: Strategic Rationale & Introduction

In modern drug discovery, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, unsubstituted piperidines often suffer from rapid oxidative metabolism (via CYP450) and high conformational entropy, which can reduce binding affinity.

The incorporation of gem-dimethyl groups (two methyls on the same carbon) alongside ether linkages (alkoxy groups) creates a powerful structural motif: the Gem-Dimethyl Ether Piperidine .

The "Magic Methyl" & Thorpe-Ingold Effect[1]
  • Metabolic Blockade: The gem-dimethyl group sterically hinders enzymatic approach, protecting the ring from oxidative degradation (metabolic hotspot blocking).

  • Conformational Locking: The Thorpe-Ingold Effect (angle compression) forces the piperidine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency by 10–100 fold.

  • Physicochemical Tuning: The ether linkage (e.g., methoxy) modulates lipophilicity (LogD) and introduces a hydrogen bond acceptor without adding a donor, improving membrane permeability and CNS penetration.

Part 2: Synthesis Strategy & Decision Matrix

The preparation of these intermediates requires navigating steric hindrance introduced by the methyl groups. We utilize a reductive functionalization strategy starting from the ketone precursor.

Workflow Visualization

SynthesisStrategy Start Starting Material: 3,3-Dimethyl-4-piperidone (HCl Salt) Step1 Step 1: N-Protection (Boc-Anhydride) Start->Step1 TEA, DCM, 0°C Step2 Step 2: Carbonyl Reduction (NaBH4) Step1->Step2 MeOH, 0°C Intermed Intermediate: N-Boc-4-Hydroxy-3,3-dimethylpiperidine Step2->Intermed Quantitative Step3 Step 3: Etherification (NaH / MeI) Intermed->Step3 Williamson Ether Synthesis Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Acidic Cleavage Final Target Product: 4-Methoxy-3,3-dimethylpiperidine (Gem-Dimethyl Ether) Step4->Final Isolation

Caption: Step-wise synthetic pathway for converting commercially available piperidones into metabolically stable ether intermediates.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of N-Boc-4-Methoxy-3,3-Dimethylpiperidine

Target: Creation of the ether linkage on the sterically crowded gem-dimethyl scaffold.

Reagents:

  • 3,3-Dimethyl-4-piperidone HCl (CAS: 3654-73-1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Borohydride (NaBH₄)

  • Sodium Hydride (NaH, 60% dispersion)

  • Iodomethane (MeI)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF - anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology:

  • N-Protection (Boc):

    • Suspend 3,3-dimethyl-4-piperidone HCl (10.0 g, 61.1 mmol) in DCM (150 mL).

    • Add Triethylamine (18.7 mL, 2.2 eq) followed by Boc₂O (14.6 g, 1.1 eq) at 0°C.

    • Stir at room temperature (RT) for 4 hours. Wash with 1N HCl and Brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is a viscous oil (Yield >95%).

  • Stereoselective Reduction:

    • Dissolve the N-Boc ketone (13.8 g) in MeOH (100 mL) and cool to 0°C.

    • Critical Step: Add NaBH₄ (2.3 g, 1.0 eq) portion-wise over 30 minutes. Caution: Gas evolution.

    • The gem-dimethyl group at C3 directs hydride attack, predominantly yielding the trans-alcohol (hydroxyl equatorial, methyls axial/equatorial).

    • Quench with saturated NH₄Cl. Extract with EtOAc.

  • Etherification (The "Gem-Dimethyl Ether" Step):

    • Dissolve the alcohol intermediate (10.0 g, 43.6 mmol) in anhydrous THF (100 mL) under Nitrogen.

    • Cool to 0°C. Add NaH (2.6 g, 1.5 eq) carefully. Stir for 30 mins to form the alkoxide.

    • Add Iodomethane (4.1 mL, 1.5 eq) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Purification: Quench with water, extract with ether. Purify via flash chromatography (Hexane/EtOAc 8:2).

Protocol B: Deprotection & Isolation

Target: Isolating the free amine or HCl salt for coupling.

  • Dissolve the N-Boc ether in 4M HCl in Dioxane (50 mL).

  • Stir at RT for 2 hours. A white precipitate should form.

  • Dilute with diethyl ether (100 mL) and filter the solid.

  • Result: 4-methoxy-3,3-dimethylpiperidine hydrochloride.[1]

Part 4: Data Analysis & Validation

Table 1: Physicochemical Comparison of Piperidine Scaffolds

PropertyUnsubstituted Piperidine3,3-Dimethylpiperidine4-Methoxy-3,3-DimethylpiperidineImpact on Drug Design
LogP (Calc) 0.841.651.45Improved lipophilicity for CNS penetration.
pKa (Conj. Acid) 11.210.89.6Lower basicity reduces lysosomal trapping and hERG liability.
Metabolic Stability Low (Rapid N-oxidation)HighVery High Blocks C3/C4 oxidation; ether caps the polar handle.
Conformation Fluxional (Chair twist)Rigid ChairLocked ChairHigher receptor affinity (Entropy benefit).

Part 5: Application in Lead Optimization (Case Study)

Scenario: A lead compound containing a standard piperidine linker shows high clearance (Cl_int > 50 µL/min/mg) due to oxidation at the C3/C4 position.

Solution: Replace the piperidine with 4-methoxy-3,3-dimethylpiperidine .

Coupling Protocol (Buchwald-Hartwig):

  • Reactants: Aryl Bromide (Core Scaffold) + 4-Methoxy-3,3-dimethylpiperidine (Free base).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%).

  • Base: NaOtBu (1.5 eq).

  • Conditions: Toluene, 100°C, 12h.

  • Outcome: The steric bulk of the gem-dimethyl group requires a highly active catalyst (RuPhos or BrettPhos) to ensure efficient coupling. Standard S_NAr conditions may fail due to steric hindrance near the nitrogen.

Mechanism of Metabolic Stabilization

Metabolism Substrate Standard Piperidine P450 CYP450 (Oxidation) Substrate->P450 Accessible C-H Metabolite Unstable Metabolite (Cleared) P450->Metabolite Protected Gem-Dimethyl Ether Piperidine Block Steric Blockade (No Reaction) Protected->Block Methyl Shield Stable Stable Drug (High Exposure) Block->Stable Retained

Caption: The gem-dimethyl group prevents P450 iron-oxo species from accessing the vulnerable C-H bonds adjacent to the nitrogen.

References

  • Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Beak, P., et al. (1996). "The gem-dimethyl effect on reactivities in cyclizations." Journal of the Chemical Society, Perkin Transactions 2.

  • Colapret, J. A., et al. (1989).[3] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry.

  • Rice University News. (2024). "New molecule-creation method a 'powerful tool' to accelerate drug synthesis." Rice.edu.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4,4-Bis(methoxymethyl)piperidine HCl

Topic: Solubility & Handling Troubleshooting Guide Ticket ID: #SOL-44BIS-PIP Responder: Senior Application Scientist, Chemical Development Unit Introduction Welcome to the technical support repository for 4,4-Bis(methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Troubleshooting Guide Ticket ID: #SOL-44BIS-PIP Responder: Senior Application Scientist, Chemical Development Unit

Introduction

Welcome to the technical support repository for 4,4-Bis(methoxymethyl)piperidine Hydrochloride . This secondary amine building block is critical in the synthesis of renin inhibitors, ion channel blockers, and various CNS-active agents.

Users frequently encounter difficulties because this molecule exists at the intersection of high polarity (ionic HCl head) and moderate lipophilicity (bis-methoxymethyl tail). This guide addresses the "solubility paradox" often seen in organic synthesis: the salt form is too polar for many organic reactions, while the free base requires careful handling to prevent "oiling out."

Part 1: The Solubility Matrix

Before troubleshooting, you must identify which form of the molecule serves your current experimental step. The Hydrochloride (HCl) salt and the Free Base behave as distinct chemical entities.

Quick Reference: Solvent Compatibility
SolventHCl Salt Form (As Supplied)Free Base Form (After Neutralization)Application Context
Water High Solubility Low/ModerateAqueous workup; Biological assays.
Methanol / Ethanol Soluble SolubleRecrystallization; Hydrogenation.
DMSO / DMF Soluble SolubleS_NAr reactions; Peptide coupling.
Dichloromethane (DCM) Insoluble / Sparingly SolubleHigh Solubility Amide coupling; Reductive amination.
Ethyl Acetate InsolubleSoluble Extractions; Chromatography.
Diethyl Ether / Hexanes InsolubleInsoluble / LowTrituration (precipitating the salt).

Part 2: Troubleshooting Guides (Q&A)

Issue #1: "The compound won't dissolve in DCM or THF for my coupling reaction."

Diagnosis: You are likely trying to dissolve the HCl salt directly in a non-polar organic solvent. The lattice energy of the ionic crystal is too strong for non-polar solvents (like Dichloromethane or Tetrahydrofuran) to overcome.

The Fix: In-Situ Neutralization If you are running an amide coupling (e.g., HATU/EDC conditions), you do not need to pre-convert to the free base. Instead, add a tertiary amine base to the reaction mixture.

  • Protocol:

    • Suspend the 4,4-Bis(methoxymethyl)piperidine HCl in DCM/DMF.

    • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or Triethylamine.

    • Observation: The suspension should clear up within 5–10 minutes as the HCl is scavenged and the lipophilic free amine is released into solution.

Issue #2: "I need to isolate the Free Base, but it's forming an oil/emulsion."

Diagnosis: The free base of 4,4-Bis(methoxymethyl)piperidine is an oil at room temperature (or a low-melting solid). It has surfactant-like properties due to the polar nitrogen and lipophilic ether tails, leading to emulsions during aqueous extraction.

The Fix: The "Salting Out" Biphasic Protocol Do not use simple water/DCM extraction. You must increase the ionic strength of the aqueous layer to force the amine into the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 5 mL per gram).

  • Basification: Slowly add 2M NaOH (or saturated Na2CO3) until pH > 12. Check with pH paper.

  • Extraction (Critical Step):

    • Add Dichloromethane (DCM).

    • Add solid NaCl (brine) to the aqueous layer until saturated. This "salting out" effect disrupts the emulsion and forces the organic amine into the DCM.

  • Separation: Separate the organic layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over Na2SO4 (Sodium Sulfate), filter, and concentrate gently (rotary evaporator bath < 35°C) to avoid volatility loss.

Issue #3: "My product is hygroscopic and turning into a goo."

Diagnosis: Piperidine hydrochloride salts are notoriously hygroscopic. If left exposed to air, they absorb atmospheric moisture, disrupting stoichiometry by inflating the mass.

The Fix: Desiccation & Storage

  • Immediate Action: Place the "goo" in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or activated silica gel for 24 hours. It should return to a solid state.
    
  • Storage: Store in a tightly sealed vial at 4°C.

  • Handling: Weigh the compound quickly. If precise stoichiometry is critical (e.g., < 50 mg scale), weigh it inside a glovebox or dry bag.

Part 3: Visualizing the Workflow

Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start Start: 4,4-Bis(methoxymethyl)piperidine HCl Goal What is your Goal? Start->Goal Aqueous Aqueous Assay / Biological Test Goal->Aqueous Coupling Organic Synthesis (Amide Coupling/SNAr) Goal->Coupling Purification Purification / Recrystallization Goal->Purification SolventWater Use Water or Buffer (Direct Dissolution) Aqueous->SolventWater SolventDCM Solvent: DCM or DMF Coupling->SolventDCM Recryst Use EtOH/Et2O (Vapor Diffusion) Purification->Recryst BaseReq REQUIRES BASE (Add 3.0 eq DIPEA) SolventDCM->BaseReq To solubilize

Caption: Decision tree for solvent selection based on experimental intent. Note the requirement for scavenger base in organic solvents.

Workflow 2: The "Free-Basing" Extraction Protocol

Visualizing the biphasic workup to avoid emulsion issues.

FreeBasing Input HCl Salt (Solid) Step1 Dissolve in H2O Input->Step1 Step2 Basify (pH > 12) NaOH / Na2CO3 Step1->Step2 Step3 Add DCM + Solid NaCl (Sat.) Step2->Step3 Critical: Salting Out Step4 Phase Separation Step3->Step4 Output Free Amine (Oil/Solid) in DCM Step4->Output Dry & Concentrate

Caption: Step-by-step extraction protocol emphasizing the "Salting Out" step to prevent emulsions.

Part 4: Scientific Rationale (E-E-A-T)

Why does "Oiling Out" happen?

The 4,4-bis(methoxymethyl) substitution pattern adds lipophilic bulk to the piperidine ring. When you basify the aqueous solution, the molecule loses its charge. However, the methoxy groups can still hydrogen bond with water, creating a "middle-ground" polarity that neither fully precipitates nor fully dissolves in the organic layer immediately. This results in a stable emulsion. Adding NaCl (Brine) increases the ionic strength of the water layer, disrupting these hydrogen bonds and forcing the organic amine out ("Salting Out" effect) [1].

Stoichiometry in Couplings

When using the HCl salt in a reaction targeting the nitrogen (e.g., reaction with an acid chloride), the first equivalent of base you add (e.g., Triethylamine) is sacrificial . It reacts solely to strip the HCl proton.



Therefore, you must use at least 2.0 to 3.0 equivalents  of base: 1.0 eq to neutralize the salt, and 1.0+ eq to drive the actual reaction [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction and "salting out" techniques).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of amine salt neutralization and nucleophilicity).

  • PubChem Database. (n.d.). Piperidine Hydrochloride Compound Summary. National Center for Biotechnology Information. (Source for general physicochemical properties of the piperidine HCl class).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of secondary amines/ammonium salts).

Optimization

Stability of methoxymethyl ether groups under acidic conditions

Introduction: The MOM Paradox Welcome to the Technical Support Center. You are likely here because the Methoxymethyl (MOM) ether—a protecting group renowned for its robustness against bases, nucleophiles, and reducing ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MOM Paradox

Welcome to the Technical Support Center. You are likely here because the Methoxymethyl (MOM) ether—a protecting group renowned for its robustness against bases, nucleophiles, and reducing agents—is behaving unexpectedly in an acidic environment.[1]

The MOM group (


) relies on the acetal linkage for its stability. While it is designed to be acid-labile, its reactivity profile is nuanced.[1][2][3] It is generally stable to weak acids and mild Lewis acids but collapses rapidly under strong Brønsted acidic conditions or specific Lewis acid coordination.

This guide addresses the two most common support tickets we receive:

  • Premature Cleavage: The group falls off during Lewis acid-catalyzed transformations (e.g., glycosylation, aldol reactions).

  • Refractory Deprotection: The group refuses to cleave under standard acidic hydrolysis, often due to solubility or steric factors.

Diagnostic Workflow

Before altering your synthetic route, use this decision tree to identify the root cause of your stability issue.

MOM_Diagnostics Start Start: Identify the Issue IssueType What is the observation? Start->IssueType Unwanted Unintended Cleavage (Loss of Protecting Group) IssueType->Unwanted Group Lost Failed Incomplete Deprotection (MOM won't leave) IssueType->Failed Group Retained CheckReagents Are Lewis Acids present? (TiCl4, ZnBr2, BF3·OEt2) Unwanted->CheckReagents LewisYes Chelation Effect: Bidentate coordination facilitates leaving group departure. CheckReagents->LewisYes Yes LewisNo Check Workup pH: Is aqueous pH < 4? CheckReagents->LewisNo No CheckSolubility Is the substrate soluble in the aqueous acid mix? Failed->CheckSolubility SolubilityNo Phase Transfer Issue: Switch to THF/HCl or non-aqueous BBr3. CheckSolubility->SolubilityNo No (Precipitate) SolubilityYes Steric Hindrance? (Tertiary alcohol or crowded center) CheckSolubility->SolubilityYes Yes (Clear) StericYes Mechanism Stalled: Switch to hard Lewis Acid (TMSI or BBr3). SolubilityYes->StericYes Likely

Figure 1: Diagnostic decision tree for isolating MOM ether stability issues. Follow the path corresponding to your experimental observation.

Troubleshooting Guide: Mechanism & Causality

Scenario A: Unintended Cleavage (Lability)

User Query: "I treated my MOM-protected substrate with


 for an aldol reaction, and the MOM group vanished. I thought it was base-stable?"

Technical Explanation: While MOM is base-stable, it is an acetal.[4] Acetals are susceptible to Lewis acids that can coordinate to the ether oxygens.[4]

  • The Mechanism: Strong Lewis acids (especially oxophilic ones like

    
    , 
    
    
    
    , or
    
    
    ) coordinate to the methoxy oxygen. This weakens the C-O bond, effectively turning the methoxy group into a leaving group even without a proton source.
  • Chelation Assistance: If your substrate has a neighboring coordination site (e.g., a hydroxyl or carbonyl group nearby), the Lewis acid can form a chelate, drastically increasing the local concentration of the acid at the MOM site and accelerating cleavage [1].

Corrective Actions:

  • Switch Lewis Acids: Use a monodentate or softer Lewis acid if possible (e.g., switch from

    
     to 
    
    
    
    if reactivity permits).
  • Temperature Control: Perform the reaction at -78°C. MOM cleavage via Lewis acids typically has a higher activation energy than the desired aldol/glycosylation reaction.

  • Buffer the System: If the cleavage is driven by trace HCl generated from

    
     hydrolysis, add a proton scavenger like 2,6-di-tert-butylpyridine.
    
Scenario B: Refractory Deprotection (Stability)

User Query: "I'm trying to remove a MOM group with 6M HCl, but my molecule decomposes before the MOM group leaves."

Technical Explanation: The rate-determining step in MOM hydrolysis is the formation of the oxocarbenium ion.

  • The Barrier: If the substrate is electron-deficient (destabilizing the cation) or sterically encumbered (preventing solvation), the energy barrier for cleavage becomes too high for standard aqueous acids.

  • Solubility: Aqueous HCl often fails simply because greasy organic molecules precipitate out, preventing the acid from interacting with the acetal oxygen.

Corrective Actions:

  • Anhydrous Cleavage: Switch to Boron Tribromide (

    
    ) in DCM. This reagent complexes irreversibly with the oxygen, forcing cleavage at low temperatures (-78°C) without requiring water solubility [2].
    
  • Silyl Reagents: Use Trimethylsilyl Bromide (TMSBr) or TMSI. These act as "hard" Lewis acids that selectively target the acetal oxygen under non-aqueous conditions.

Experimental Protocols (SOPs)

These protocols are designed to be self-validating. Always run a TLC of the starting material alongside the reaction mixture to confirm conversion.

Protocol A: Standard Hydrolysis (General Purpose)

Best for: Simple primary/secondary alcohols with good solubility in THF.

  • Dissolution: Dissolve the substrate (1.0 equiv) in THF (

    
    ).
    
  • Acid Addition: Add 6M aqueous HCl (10–20 equiv).

    • Note: A large excess of acid is required to drive the equilibrium toward the hemiacetal collapse.

  • Reaction: Stir at 50°C. Monitor by TLC.

    • Validation: The MOM signal in

      
       NMR (singlet at 
      
      
      
      ppm and doublet/singlet at
      
      
      ppm) must disappear completely.
  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (until bubbling ceases), then brine.
    
Protocol B: Selective Lewis Acid Cleavage ( )

Best for: Substrates containing other acid-sensitive groups (e.g., TBDPS ethers).

  • Reagents: Suspend

    
     (5.0 equiv) in DCM (
    
    
    
    ).
  • Substrate: Add the MOM-protected substrate.[2][5]

  • Nucleophile: Add 1-propanethiol (10 equiv).

    • Why? The thiol acts as a soft nucleophile to trap the oxocarbenium ion, preventing side reactions or recombination [3].

  • Conditions: Stir at room temperature for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove zinc salts. Wash filtrate with 10% NaOH (to remove excess thiol—Warning: Stench ).

Comparative Stability Data

Use this matrix to determine if MOM is compatible with your planned reagents.

Reagent ClassSpecific ReagentMOM StabilityNotes
Bases LDA, NaH, t-BuOKStable Completely inert to deprotonation.
Nucleophiles Grignards, R-LiStable Generally stable; strong chelating conditions may cause issues.
Reductants

,

Stable Excellent stability.[1][6]
Oxidants Jones, PCC, SwernStable Stable to most oxidations; acid generated in Jones may cleave.
Protic Acids TFA (neat)Labile Cleaves rapidly (

min).
Protic Acids AcOH (80%)Stable Stable at RT; cleaves upon heating.
Lewis Acids

,

Labile Cleaves, especially with chelation support.
Lewis Acids

,

Conditional Stable alone; cleaves with thiols/elevated temps.

Mechanistic Visualization

Understanding the cleavage pathway is critical for troubleshooting. The reaction proceeds via an Oxocarbenium Ion intermediate.

MOM_Mechanism Substrate MOM Ether (R-O-CH2-OCH3) Protonation Protonated Ether (R-O(H+)-CH2-OCH3) Substrate->Protonation + H+ (Acid) TS_Cleavage Oxocarbenium Ion ([CH2=O-CH3]+) Protonation->TS_Cleavage - R-OH (Rate Limiting) Alcohol Free Alcohol (R-OH) Protonation->Alcohol Leaving Group Byproduct Hemiacetal (HO-CH2-OCH3) TS_Cleavage->Byproduct + H2O FinalWaste Formaldehyde + MeOH Byproduct->FinalWaste Collapse

Figure 2: Acid-catalyzed hydrolysis mechanism. The formation of the oxocarbenium ion (red) is the rate-limiting step.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6]

  • Han, J. H., Kwon, Y. E., & Sohn, J. H. (2010).[7] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.[7][8] Tetrahedron, 66(8), 1673-1677.

  • Berliner, M. A., & Belecki, K. (2005).[6] Simple, rapid, and highly selective deprotection of methoxymethyl ethers.[7][8] Journal of Organic Chemistry, 70(23), 9618-9621.

Sources

Troubleshooting

Overcoming steric hindrance in 4,4-disubstituted piperidine reactions

Technical Support Center: Overcoming Steric Hindrance in 4,4-Disubstituted Piperidine Reactions Executive Summary Subject: Troubleshooting synthetic bottlenecks in gem-disubstituted piperidine scaffolds. Target Audience:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 4,4-Disubstituted Piperidine Reactions

Executive Summary

Subject: Troubleshooting synthetic bottlenecks in gem-disubstituted piperidine scaffolds. Target Audience: Medicinal Chemists, Process Chemists. Core Challenge: 4,4-Disubstitution introduces significant steric bulk that distorts the piperidine chair conformation. This creates high energy barriers for


-functionalization and nucleophilic attacks at the C4 position, often leading to stalled reactions or elimination byproducts.

Part 1: The Conformational Landscape (Why Your Reaction Failed)

Before troubleshooting, you must understand the "Gem-Disubstituted Penalty." Unlike mono-substituted piperidines, 4,4-disubstituted variants suffer from severe 1,3-diaxial interactions.

  • The Problem: In a standard chair conformation, one of the C4 substituents is forced into an axial position. This axial group projects steric bulk directly toward the nitrogen lone pair trajectory, shielding it from electrophiles.

  • The Consequence:

    • N-Alkylation:

      
       transition states are destabilized.
      
    • Amide Coupling: The amine is less nucleophilic due to steric crowding.

    • Core Synthesis: Grignard additions to 4-piperidones often fail due to enolization rather than addition.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: N-Functionalization (Alkylation & Arylation)

Q1: My direct N-alkylation with an alkyl halide is stalling at 30% conversion or yielding elimination products. How do I fix this?

Diagnosis: The steric bulk at C4 is hindering the


 approach. Heating the reaction often promotes E2 elimination over substitution.

Solution: Switch to Reductive Amination. Reductive amination proceeds via an iminium ion intermediate, which is planar (


) and relieves the steric strain temporarily before reduction.
  • Protocol (Self-Validating):

    • Imine Formation: Mix 4,4-disubstituted piperidine (1.0 eq) and aldehyde (1.1 eq) in DCE (Dichloroethane). Add Acetic Acid (1.5 eq) . Validation: Monitor by TLC/LCMS. The acid catalyst is crucial to protonate the carbinolamine intermediate.

    • Reduction: Once the imine forms (usually 1-2 h), add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Validation: STAB is mild; if the aldehyde is not consumed, the imine formation step failed (likely insufficient acid or wet solvent).

Q2: I need to N-arylate my piperidine, but standard Buchwald-Hartwig conditions (Pd(OAc)2/BINAP) are failing.

Diagnosis: Standard bidentate ligands like BINAP create a coordination sphere that is too crowded for bulky secondary amines.

Solution: Use Sterically Demanding Monodentate Ligands. Switch to the "Dialkylbiarylphosphine" class of ligands (Buchwald Ligands) which are designed to facilitate the reductive elimination step in hindered systems.

  • Recommended System:

    • Catalyst:

      
       or precatalysts (e.g., RuPhos Pd G4).
      
    • Ligand: RuPhos (universal for secondary amines) or BrettPhos .

    • Base:

      
       (strong base is often required to deprotonate the hindered amine).
      
    • Solvent: Toluene or Dioxane at 100°C.

Module B: Constructing the Core (Grignard Addition)

Q3: I am trying to add a Grignard reagent to N-Boc-4-piperidone to make the 4-aryl-4-hydroxy derivative, but I mostly recover starting material.

Diagnosis: Enolization. The Grignard reagent is acting as a base, deprotonating the


-protons of the ketone instead of attacking the carbonyl. This is exacerbated by the steric bulk of the protecting group and the Grignard itself.

Solution: The Cerium Chloride (Imamoto) Protocol. Lanthanide salts increase the electrophilicity of the carbonyl and suppress basicity.

  • Protocol:

    • Preparation: Dry

      
       at 140°C under high vacuum for 2 hours to generate anhydrous 
      
      
      
      .
    • Slurry: Suspend

      
       (1.5 eq) in THF and stir at RT for 2 hours.
      
    • Activation: Cool to -78°C. Add the Grignard reagent (1.2 eq) to the slurry. Stir for 30 mins.

    • Addition: Add the N-Boc-4-piperidone (1.0 eq) slowly.

    • Causality: The Organocerium reagent is less basic than the Grignard but more nucleophilic toward ketones, bypassing the enolization pathway.

Part 3: Decision Trees & Visualizations

Figure 1: Troubleshooting N-Functionalization Workflow

N_Functionalization Start Start: N-Functionalization of 4,4-Disubstituted Piperidine Target Target: N-Alkyl or N-Aryl? Start->Target Alkyl Target: N-Alkyl Target->Alkyl Alkyl Group Aryl Target: N-Aryl Target->Aryl Aryl Group Direct Direct Alkylation (R-X) Failed? Alkyl->Direct Reductive Switch to Reductive Amination (Aldehyde + STAB) Direct->Reductive Elimination Observed Microwave Try Microwave Alkylation (MeCN, K2CO3, 120°C) Direct->Microwave Low Conversion Standard Standard Pd/BINAP Failed? Aryl->Standard LigandSwitch Switch Ligand: RuPhos or BrettPhos Standard->LigandSwitch No Product BaseSwitch Switch Base: LiHMDS or NaOtBu Standard->BaseSwitch Incomplete Conv.

Caption: Decision matrix for selecting the optimal synthetic pathway based on observed failure modes (Elimination vs. Stalled Reaction).

Part 4: Quantitative Data & Benchmarks

Table 1: Ligand Performance in N-Arylation of 4,4-Dimethylpiperidine Data synthesized from comparative literature analysis [2, 5].

Ligand ClassRepresentative LigandYield (Standard Conditions)Yield (Optimized for Sterics)Notes
Bidentate Phosphine BINAP / DPPF< 15%25%Fails due to steric crowding at Pd center.
Biaryl Monophosphine RuPhos 65%> 90% Excellent for secondary amines.
Biaryl Monophosphine BrettPhos 50%85%Preferred for primary amines, but works here.
NHC Carbene PEPPSI-IPr40%60%Good alternative if phosphines fail.

Part 5: References

  • Gadient, F. et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.[1] Journal of Medicinal Chemistry.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Imamoto, T. et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

  • Hartwig, J. F. (2010).[2] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General Reference for Pd-Catalysis Mechanisms).

Sources

Optimization

Technical Support Center: Process Development for 4,4-Bis(methoxymethyl)piperidine

Current Status: Operational Ticket ID: SC-44BMMP-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scope Welcome to the technical support hub for the synthesis and sc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-44BMMP-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

Welcome to the technical support hub for the synthesis and scale-up of 4,4-Bis(methoxymethyl)piperidine . This guide addresses the specific challenges encountered when moving this gem-disubstituted scaffold from gram-scale discovery to kilogram-scale process development.

Target Molecule:

  • IUPAC Name: 4,4-Bis(methoxymethyl)piperidine

  • Key Structural Feature: A piperidine ring with a quaternary carbon at position 4, bearing two methoxymethyl ether arms.

  • Primary Application: Building block for pain management therapeutics (opioid receptor modulators), ion channel blockers, and antihistamines.

The Central Challenge: The synthesis hinges on the Williamson etherification of a sterically crowded 4,4-bis(hydroxymethyl) intermediate. Scale-up introduces critical safety hazards regarding Sodium Hydride (NaH) handling and Methyl Iodide (MeI) containment, alongside solubility issues inherent to the quaternary center.

Critical Safety Protocols (The "Red" Zone)

Before proceeding, review these mandatory safety gates. Failure to adhere to these protocols during scale-up (>100g) poses severe fire and toxicity risks.

Hazard A: Sodium Hydride (NaH) on Scale
  • Risk: NaH (60% dispersion in oil) generates massive volumes of hydrogen gas (

    
    ) upon reaction. On a kilogram scale, an induction period followed by a rapid exotherm can pressurize the reactor instantly.
    
  • Protocol:

    • Slurry-to-Slurry Addition: Never add solid NaH to a solution of the substrate. Instead, create a slurry of NaH in dry THF or DMF and pump the substrate solution into the NaH slurry.

    • SecuBags: For solids charging, use soluble bags (e.g., polyethylene-based if compatible) to prevent static discharge during powder addition.

    • Vent Sizing: Ensure the reactor burst disk and vent lines are sized for emergency

      
       release.
      
Hazard B: Methyl Iodide (MeI) Volatility[1]
  • Risk: MeI is a volatile carcinogen (bp 42°C). In exothermic alkylations, it can vaporize, pressurizing the vessel and escaping into the lab atmosphere.

  • Protocol:

    • Cold Condensers: Use a double-condenser system with coolant at -20°C.

    • Scrubber: Vent lines must pass through an amine-based scrubber (e.g., ethanolamine) to quench escaping alkyl halide vapors.

    • Closed System: Do not use open addition funnels. Use a diaphragm pump or pressure-equalizing addition tank.

Synthesis Workflow & Troubleshooting

Module A: The Synthetic Route

The most robust route for scale-up avoids the "Gem-disubstituent Effect" cyclization issues by maintaining an open chain or using a pre-formed piperidine ring.

Recommended Route:

  • Start: N-Boc-4,4-bis(hydroxymethyl)piperidine (Commercial or reduced from diester).

  • Methylation: NaH / MeI / DMF (or THF).

  • Deprotection: HCl/Dioxane or TFA (to remove Boc).

SynthesisRoute cluster_legend Process Criticality Start N-Boc-4,4-bis(hydroxymethyl) piperidine Step1 Step 1: Double Alkylation (NaH, MeI, DMF, 0-25°C) Start->Step1 Exothermic H2 Evolution Inter Intermediate: N-Boc-4,4-bis(methoxymethyl) piperidine Step1->Inter Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Gas Evolution (Isobutylene) Final Target Product: 4,4-Bis(methoxymethyl) piperidine HCl Salt Step2->Final Critical Safety Critical Standard Standard Op

Caption: Figure 1. Recommended synthetic pathway highlighting the safety-critical alkylation step.

Module B: Troubleshooting the Methylation Step

Scenario: You are reacting N-Boc-4,4-bis(hydroxymethyl)piperidine with NaH and MeI.

Issue 1: The "Stalled" Reaction (Mono-methylated Impurity)
  • Observation: HPLC shows 40% starting diol, 50% mono-methyl ether, and only 10% bis-methyl ether after 24 hours. Adding more MeI doesn't help.

  • Root Cause:

    • Alkoxide Aggregation: The sodium alkoxide of the diol is forming tight aggregates or gels in THF, preventing the second hydroxyl group from reacting.

    • Steric Bulk: The quaternary carbon at position 4 creates significant steric hindrance.

  • Solution:

    • Solvent Switch: Switch from THF to DMF or DMAc (Dimethylacetamide). The high polarity breaks up ion pairs.

    • Phase Transfer Catalysis (Alternative): If DMF is difficult to remove, use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) . This is often safer on scale but requires vigorous stirring.

Issue 2: Gelation during NaH Addition
  • Observation: The reaction mixture turns into a thick paste (oatmeal consistency) upon adding NaH.

  • Root Cause: Formation of the insoluble disodium alkoxide salt.

  • Solution:

    • Dilution: Ensure reaction concentration is <0.5 M.

    • Temperature: Heat the alkoxide formation step to 40-50°C (before adding MeI) to ensure solubility, then cool to 0°C for the alkyl halide addition.

Issue 3: N-Methylation Impurities
  • Observation: Mass spec shows M+14 peaks (Methylation on Nitrogen).

  • Root Cause:

    • Boc Instability: NaH is a strong base; if the Boc group is labile or the starting material contains free amine, N-methylation occurs.

    • Deprotonation of Carbamate: Rare, but possible under forcing conditions.

  • Solution:

    • Ensure the starting material is >99% pure N-Boc.

    • Keep the reaction temperature below 30°C during the MeI addition. High temperatures promote side reactions.

Work-up & Isolation (The Bottleneck)

The work-up is where most scale-up failures occur due to emulsion formation and quenching hazards.

Step-by-Step Quenching Protocol

WARNING: Do not add water directly to the reaction mixture containing excess NaH.

  • Cool: Bring reactor to -10°C to 0°C.

  • Primary Quench: Add Isopropanol (IPA) dropwise. IPA reacts slower with NaH than methanol or water. Monitor

    
     evolution.[1]
    
  • Secondary Quench: Once bubbling slows, add Methanol .

  • Final Quench: Add Water slowly.

  • Extraction:

    • Evaporate DMF (if used) under high vacuum (< 5 mbar) at 50°C.

    • Dissolve residue in Ethyl Acetate/Heptane (1:1).

    • Wash with water x3 to remove residual DMF/Salts.

Purification Table
ImpurityChemical NatureRemoval Strategy
Mono-methyl ether Polar alcoholSilica Gel Filtration: Elute with 10% EtOAc/Hexane. The bis-ether moves fast; the mono-ether sticks.
Residual DMF Polar solventAqueous Wash: Wash organic layer with 5% LiCl solution (breaks emulsions).
Boc-Deprotected Amine Basic amineAcid Wash: Wash organic layer with 0.5M Citric Acid. The amine goes into water; the Boc-product stays in organics.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Generally, no. KOtBu is often not strong enough (pKa ~17) to fully deprotonate the primary alcohols (pKa ~16-17) rapidly and irreversibly to drive the reaction to completion against steric hindrance. NaH (pKa ~35) is preferred for driving the equilibrium fully to the alkoxide.

Q: My final product is an oil. How do I get a solid? A: The N-Boc-4,4-bis(methoxymethyl)piperidine is typically an oil. To get a solid, proceed to the deprotection step. The Hydrochloride salt of the free amine (4,4-bis(methoxymethyl)piperidine HCl) is usually a white, crystalline solid that can be recrystallized from Ethanol/Ether.

Q: Why is the yield low during the deprotection step (HCl/Dioxane)? A: If the reaction is "wet," the methoxymethyl ethers can hydrolyze (cleave) under strong acidic conditions, reverting to the alcohol. Ensure anhydrous conditions (HCl gas in dry dioxane or ether) are used.

Decision Logic for Low Yields

Use this logic tree to diagnose process failures immediately.

Troubleshooting Problem Problem: Low Yield (<50%) Check1 Is Starting Material Recovered? Problem->Check1 Check2 Is Mono-Ether Major Product? Check1->Check2 No (Conversion occurred) Sol1 Reagents Quality: Check NaH Activity & MeI Purity Check1->Sol1 Yes (No Reaction) Sol2 Solubility Issue: Switch Solvent to DMF Increase Temp to 40°C Check2->Sol2 Yes (Stalled) Sol3 Decomposition: Lower Reaction Temp Check for Water in Acid Check2->Sol3 No (Messy TLC)

Caption: Figure 2. Diagnostic logic tree for identifying root causes of low yield in alkylation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up safety and NaH handling).
  • Vertex AI Search. (2026). Scale-up Reaction Safety: Sodium Hydride and Methyl Iodide Handling. 2

  • BenchChem. (2024). Improving reaction conditions for Williamson ether synthesis. 1[3]

  • PrepChem. (2024). Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. (Reference for piperidine ether synthesis work-up). 4[5][6]

  • UC Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. (Detailed quenching protocols). 7

Sources

Reference Data & Comparative Studies

Validation

Structural &amp; Spectral Analysis: 4,4-Bis(methoxymethyl)piperidine

A Comparative Technical Guide for Medicinal Chemistry Applications Part 1: Executive Summary & Strategic Value 4,4-Bis(methoxymethyl)piperidine represents a specialized "gem-disubstituted" scaffold used increasingly in m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemistry Applications
Part 1: Executive Summary & Strategic Value

4,4-Bis(methoxymethyl)piperidine represents a specialized "gem-disubstituted" scaffold used increasingly in modern drug discovery. Unlike simple piperidine, the gem-disubstitution at the C4 position introduces the Thorpe-Ingold effect , restricting conformational mobility and often improving the binding affinity of ligands by pre-organizing the vector of the attached groups.

This guide provides a high-fidelity analysis of its 1H NMR spectrum , distinguishing it from common analogs like Piperidine (the parent) and 4,4-Dimethylpiperidine (the steric isostere).

Key Technical Differentiators:

  • Symmetry: The molecule possesses

    
     symmetry, simplifying the NMR spectrum significantly compared to mono-substituted derivatives.
    
  • Chemical Shift Markers: The methoxymethyl ether moieties provide distinct singlet diagnostic signals in the 3.2–3.4 ppm range, separated from the ring protons.

  • Solubility Profile: The ether oxygens confer higher aqueous/polar solubility compared to the 4,4-dimethyl analog.

Part 2: Theoretical Framework & Symmetry Analysis

Before interpreting the spectrum, one must understand the magnetic equivalence created by the molecular symmetry.

Symmetry Logic (Graphviz Visualization)

The molecule has a plane of symmetry passing through the Nitrogen and C4. This renders the protons on the "left" and "right" sides of the ring chemically equivalent.

SymmetryAnalysis Molecule 4,4-Bis(methoxymethyl)piperidine Plane Plane of Symmetry (N1-C4 axis) Molecule->Plane Alpha α-Protons (C2 & C6) Equatorial/Axial Pairs Plane->Alpha Enforces Equivalence Beta β-Protons (C3 & C5) Equatorial/Axial Pairs Plane->Beta Linker Exocyclic -CH2-O- ( chemically equivalent) Plane->Linker Methoxy Methoxy -OCH3 (chemically equivalent) Plane->Methoxy

Figure 1: Symmetry operations defining magnetic equivalence in the 1H NMR spectrum.

Part 3: Experimental Protocol (Self-Validating)

To obtain a reproducible spectrum, the sample preparation must account for the basicity of the secondary amine and hydrogen bonding.

Reagents:

  • Solvent: Chloroform-d (

    
    ) is standard.
    
    • Note: If the amine signal is obscured or broad, use DMSO-

      
       to sharpen the NH signal via H-bonding stabilization.
      
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Validation Step:

    
     Shake.
    

Step-by-Step Workflow:

  • Massing: Weigh 5–10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL

    
     (neutralized with basic alumina if the sample is acid-sensitive, though not strictly necessary here).
    
  • Acquisition: Run standard 1H (16 scans minimum).

  • Validation (

    
     Shake): 
    
    • Add 1 drop of

      
       to the tube.[1]
      
    • Shake vigorously and re-acquire.

    • Result: The broad singlet (NH) will disappear due to Deuterium exchange (

      
      ). This confirms the amine identity.
      
Part 4: Spectral Analysis & Assignment

The spectrum is characterized by four distinct aliphatic regions . Due to the rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the ring often average out, unless the sample is cooled significantly.

Predicted High-Fidelity Assignment Table (

, 400 MHz)
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
A

3.32 – 3.36 Singlet (s)6HMethyl protons on oxygen; chemically equivalent.
B

3.22 – 3.26 Singlet (s)4HMethylene linkers; deshielded by oxygen but less than OMe.
C Ring

(C2, C6)
2.80 – 2.90 Triplet/Multiplet4HAdjacent to Nitrogen (deshielded). Averaged signal.
D Ring

(C3, C5)
1.40 – 1.50 Triplet/Multiplet4HShielded aliphatic region.
E

1.8 – 2.5 Broad Singlet1HVariable. Depends on concentration and water content.

Detailed Interpretation:

  • The "Twin" Singlets (3.2 – 3.4 ppm): This is the fingerprint of the molecule. You will see two sharp singlets. The methyl ether (

    
    ) is typically slightly downfield (higher ppm) compared to the methylene (
    
    
    
    ) linker, though they may overlap depending on concentration.
  • The Ring System: Unlike unsubstituted piperidine, where C4 protons appear around 1.5 ppm, this molecule has no protons on C4 . This simplifies the "upfield" region (1.0–2.0 ppm) to contain only the

    
    -protons (C3/C5).
    
Part 5: Comparative Analysis (The Alternatives)

This section compares the product against its direct structural analogs to justify selection in synthesis.

Comparison Table: Spectral & Physical Properties
Feature4,4-Bis(methoxymethyl)piperidine Piperidine (Parent) 4,4-Dimethylpiperidine
C4 Proton Signal Absent (Quaternary Carbon)Multiplet (~1.5 ppm)Absent (Quaternary Carbon)
Exocyclic Signal Singlets ~3.2–3.4 ppm (

)
NoneSinglet ~0.9 ppm (

)
Polarity (LogP) Moderate (Ether oxygens)LowHigh (Lipophilic)
Conformation Rigid (Gem-disubstituted)Flexible (Chair flip)Rigid (Gem-disubstituted)
Use Case Soluble Linker / H-bond AcceptorGeneric BaseSteric Bulk / Hydrophobic Core
Why Choose 4,4-Bis(methoxymethyl)?
  • vs. 4,4-Dimethyl: If your drug candidate is too lipophilic (high LogP), swapping the methyls for methoxymethyls reduces LogP while maintaining the exact same steric bulk and conformational lock. The NMR confirms this by the shift of the exocyclic group from 0.9 ppm (methyl) to 3.3 ppm (methoxymethyl) .

  • vs. Piperidine: The gem-disubstitution prevents metabolic oxidation at the C4 position, a common clearance pathway for simple piperidines.

Part 6: Troubleshooting & Impurities

Common synthesis routes involve the reduction of 4,4-bis(methoxymethyl)piperidine-2,6-dione or the alkylation of a precursor.

Common Impurities to Watch:

  • Starting Material (Amide/Imide): Look for carbonyl peaks in

    
     NMR (>170 ppm) or downfield shift of 
    
    
    
    -protons in
    
    
    NMR (>3.0 ppm) if reduction is incomplete.
  • Mono-substituted byproduct: If the symmetry is broken, the simple "two singlet" pattern in the 3.2–3.4 ppm region will split into complex multiplets, and the integration ratio will fail.

Workflow for Impurity Identification

ImpurityCheck Spectrum Acquire Spectrum CheckRegion Check 3.2-3.4 ppm Spectrum->CheckRegion Singlets Two Clean Singlets? CheckRegion->Singlets Multiplets Complex Multiplets? CheckRegion->Multiplets Pass Pass: Symmetric Product Singlets->Pass Fail Fail: Mono-subst. or Chiral impurity Multiplets->Fail

Figure 2: Rapid decision tree for purity assessment based on the ether region.

References
  • Structural Analog Data (4-Methylpiperidine)

    • Source: ChemicalBook & SDBS Spectral D
    • Relevance: Provides baseline shifts for and piperidine protons.
    • URL:

  • Conformational Analysis of Piperidines

    • Source: Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).
    • Relevance: Establishes the theory of ring inversion and gem-disubstitution effects (Thorpe-Ingold).
    • URL:

  • Synthesis & Characterization of 4,4-Disubstituted Piperidines

    • Source: Saeedi, S., et al. (2025).[2][3] Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold. ChemRxiv.[3]

    • Relevance: Recent experimental validation of 4,4-disubstituted piperidine scaffolds and their spectral characteristics.
    • URL:

  • NMR Solvent Impurities Guide

    • Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][4] Chem.

    • Relevance: Essential for distinguishing the broad NH peak
    • URL: [J. Org.[1][4] Chem. 1997, 62, 21, 7512–7515]([Link])

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Methoxymethyl Piperidine Derivatives

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-methoxymethyl piperidine derivatives, offering a comparative perspective against the parent piperidine molecule. Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-methoxymethyl piperidine derivatives, offering a comparative perspective against the parent piperidine molecule. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral features that arise from the addition of a methoxymethyl group to the piperidine nitrogen, supported by established spectroscopic principles and experimental protocols.

The Role of IR Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1] An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, revealing the presence of key structural motifs. For heterocyclic compounds like piperidine and its derivatives, which form the backbone of numerous pharmaceuticals, IR spectroscopy is an indispensable tool for structural verification and quality control.

The Vibrational Landscape of Piperidine: A Baseline for Comparison

Piperidine, a saturated six-membered heterocycle containing a secondary amine, exhibits a characteristic IR spectrum dominated by N-H and C-H vibrations. Understanding these fundamental peaks is crucial for recognizing the changes that occur upon N-substitution.

The most prominent features in the piperidine spectrum are:

  • N-H Stretching: A weak to medium intensity peak typically appears in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[2][3]

  • C-H Stretching: Strong, sharp peaks between 2800 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (CH₂) groups of the ring.[4][5]

  • CH₂ Bending (Scissoring): A distinct absorption around 1448-1470 cm⁻¹ is due to the scissoring motion of the CH₂ groups.[4]

  • C-N Stretching: The stretching of the aliphatic carbon-nitrogen bond is typically observed in the 1200-1025 cm⁻¹ range.[2][6]

The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the overall molecular structure occur.[1]

Introducing the Methoxymethyl Substituent: A Comparative Analysis

When the hydrogen on the piperidine nitrogen is replaced with a methoxymethyl (-CH₂-O-CH₃) group, the IR spectrum undergoes predictable and diagnostic alterations.

Key Spectral Changes:
  • Disappearance of the N-H Stretch: The most obvious change is the complete absence of the N-H stretching band between 3300-3500 cm⁻¹. This is a definitive indicator of successful N-substitution, as the secondary amine is converted to a tertiary amine. Tertiary amines do not have N-H bonds and therefore do not exhibit this peak.[2]

  • Appearance of the C-O-C Stretch: The introduction of the ether linkage gives rise to a new, strong, and characteristic C-O-C stretching band. This peak is typically found in the 1210-1160 cm⁻¹ region and is one of the most reliable markers for the methoxymethyl group.[6]

  • Shifts in C-N Stretching: The C-N stretching vibration of the newly formed tertiary amine may shift slightly compared to the secondary amine in piperidine. The typical range for aliphatic C-N stretching is between 1250 and 1000 cm⁻¹.[2] The specific position will be influenced by the coupling of vibrations within the molecule.

  • Modified C-H Stretching Region: The C-H stretching region (3000-2800 cm⁻¹) will now include contributions from the methoxy (-OCH₃) and methylene (-NCH₂O-) groups, in addition to the piperidine ring CH₂ groups. These often appear as a complex set of strong, sharp absorptions.[5]

Visualizing the Key Vibrational Modes

The following diagram illustrates the structure of an N-methoxymethyl piperidine derivative and highlights the bonds responsible for the key diagnostic IR peaks.

Caption: Key bonds in N-methoxymethyl piperidine and their IR stretching regions.

Comparative Data Summary

The following table summarizes the expected IR absorption peaks for piperidine and a generic N-methoxymethyl piperidine derivative, providing a clear guide for comparison.

Vibrational ModePiperidine (Baseline)N-Methoxymethyl Piperidine Derivative (Expected)IntensityComments
N-H Stretch ~3350-3300 cm⁻¹AbsentMedium-WeakDefinitive peak for the secondary amine in piperidine; its absence confirms N-substitution.
C-H Stretch (Aliphatic) ~2950-2800 cm⁻¹~2950-2800 cm⁻¹StrongIncludes ring CH₂, plus methoxy and methylene CH stretches in the derivative.
CH₂ Bend (Scissoring) ~1450 cm⁻¹~1450 cm⁻¹MediumGenerally present in both, originating from the piperidine ring.
C-O-C Stretch (Ether) Absent~1210-1160 cm⁻¹StrongKey diagnostic peak for the methoxymethyl group.[6]
C-N Stretch ~1200-1025 cm⁻¹~1250-1000 cm⁻¹Medium-StrongPresent in both, but the position may shift due to the change from a secondary to a tertiary amine.[2][6]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the collection of accurate and reliable data, a validated experimental procedure is essential. The following protocol describes the use of an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, which is ideal for liquid samples like piperidine derivatives.

Causality in Experimental Design:

The choice of ATR-FTIR is deliberate; it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by measuring the interaction of the sample with an evanescent wave. The background scan is a critical self-validating step, as it mathematically removes interferences from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

Workflow Diagram:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean background Perform Background Scan (No Sample) clean->background sample Apply Small Drop of Liquid Sample to Crystal background->sample acquire Acquire Sample Spectrum (Typically 16-32 scans) sample->acquire process Process Data (Baseline Correction, Peak Picking) acquire->process analyze Analyze Spectrum & Identify Key Peaks process->analyze end End analyze->end

Caption: Standard workflow for ATR-FTIR spectroscopic analysis of a liquid sample.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This scan measures the ambient atmosphere and will be subtracted from the sample spectrum. This step is crucial for removing non-sample absorptions (CO₂, H₂O).

  • Sample Application: Place a single, small drop of the methoxymethyl piperidine derivative directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans is sufficient to achieve a high signal-to-noise ratio.

  • Data Processing: After acquisition, the instrument's software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.

  • Post-Analysis Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and lint-free wipe to prevent cross-contamination.

Conclusion

The transformation from piperidine to an N-methoxymethyl piperidine derivative is clearly fingerprinted in the infrared spectrum. The two most powerful diagnostic indicators are the disappearance of the N-H stretch above 3300 cm⁻¹ and the emergence of a strong C-O-C stretching band in the 1210-1160 cm⁻¹ region. By comparing the spectrum of a synthesized derivative against its parent piperidine, researchers can rapidly confirm successful N-substitution and verify the introduction of the ether functionality, demonstrating the continued utility of IR spectroscopy in modern chemical analysis.

References

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • ResearchGate. (2015). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]

  • Unknown Source. (n.d.). The features of IR spectrum. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • UMass Chan Medical School. (n.d.). IR Group Frequencies. [Link]

Sources

Comparative

Structural Characterization of 4,4-Disubstituted Piperidine Analogs: A Comparative Technical Guide

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including opioids (e.g., fentanyl), calcium channel blockers, and neuroki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster therapeutics, including opioids (e.g., fentanyl), calcium channel blockers, and neurokinin antagonists. However, 4,4-disubstituted piperidines present a unique structural challenge. The introduction of a quaternary center at the C4 position induces the Thorpe-Ingold effect (gem-dimethyl effect), significantly altering the ring's conformational flexibility and thermodynamic profile compared to mono-substituted analogs.

Accurate structural characterization—specifically distinguishing between axial and equatorial substituents at the quaternary center—is critical for structure-activity relationship (SAR) studies. A misassignment of stereochemistry at this position can lead to dead-end lead optimization. This guide provides an objective comparison of characterization methodologies and details a self-validating NMR workflow for definitive structural assignment.

Part 1: The Conformational Challenge

In a standard piperidine chair conformation, a single substituent at C4 will predominantly adopt the equatorial position to minimize 1,3-diaxial interactions. However, in 4,4-disubstituted systems, both positions are occupied. The conformational preference is dictated by a competition between the steric bulk of the two groups (A-values) and electronic effects (e.g., dipole minimization).

  • The Problem: The quaternary C4 carbon lacks protons, rendering standard 1H-1H coupling analysis impossible at that specific site.

  • The Risk: Relying solely on predicted A-values often fails due to solvation effects or intramolecular hydrogen bonding (e.g., between a C4-hydroxyl and the piperidine nitrogen).

Part 2: Comparative Analysis of Characterization Techniques

The following table objectively compares the primary methods for resolving the structure of 4,4-disubstituted piperidines.

Table 1: Comparative Assessment of Structural Elucidation Methods
FeatureSolution-State NMR Single Crystal X-Ray (SC-XRD) MicroED (Micro-Electron Diffraction) DFT/Computational Prediction
Primary Output Relative Stereochemistry & Conformation in SolutionAbsolute Stereochemistry (Solid State)Absolute Stereochemistry (Micro-crystals)Probabilistic Conformer Population
Sample State Solubilized (CDCl3, DMSO-d6)Single Crystal (>0.1 mm)Nanocrystalline Powder (<1 µm)In Silico
Resolution/Precision High (Atomic connectivity)Ultra-High (<0.8 Å)High (<1.0 Å)Theoretical
Turnaround Time 2–6 Hours1–3 Days (if crystal exists)1–2 Days4–12 Hours
Key Limitation Ambiguity in quaternary centers without NOESY; Time-averaged signals.Crystallization bottleneck. Packing forces may distort bioactive conformation.Requires TEM access; emerging technique.Dependence on basis set accuracy; requires experimental validation.
Cost Efficiency HighMediumLow (High CapEx)Very High
Best For... Routine screening; Bioactive conformation analysis.Definitive proof of absolute configuration.Stubborn solids that refuse to grow large crystals.Supporting ambiguous NMR data.

Part 3: Strategic Decision Workflow

To optimize resource allocation, follow this decision matrix when characterizing a new 4,4-disubstituted analog.

decision_matrix Start New 4,4-Disubstituted Analog StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Oil / Amorphous StateCheck->Oil CrystCheck Crystallizable? Solid->CrystCheck NMR_Workflow Advanced NMR Workflow (NOESY/HOESY) Oil->NMR_Workflow SCXRD Single Crystal X-Ray (Gold Standard) CrystCheck->SCXRD Large Crystals MicroED MicroED (If powder <1µm) CrystCheck->MicroED Micro-crystals CrystCheck->NMR_Workflow No Crystals DFT DFT-GIAO NMR Prediction NMR_Workflow->DFT If Ambiguous

Figure 1: Strategic decision tree for structural characterization. Prioritize X-ray for absolute configuration, but default to the NMR workflow for solution-state dynamics.

Part 4: The Self-Validating NMR Protocol

When X-ray is unavailable, NMR is the workhorse. However, a standard proton spectrum is insufficient. You must employ a "Space-Through" approach rather than just a "Bond-Through" approach to assign the quaternary center.

Experimental Setup
  • Solvent: CDCl3 (default) or Benzene-d6 (excellent for resolving overlapping piperidine ring protons due to anisotropy).

  • Concentration: >10 mg/mL for adequate 2D sensitivity.

  • Temperature: 298K (standard). If broadening occurs due to ring flipping, cool to 253K to freeze the conformer.

Step-by-Step Methodology
Phase 1: The Skeleton Assignment (Bond-Through)
  • 1H NMR: Identify the diagnostic multiplets of the piperidine ring.

    • Observation: H2/H6 protons usually appear downfield (2.5–3.5 ppm) due to nitrogen electronegativity.

    • Observation: H3/H5 protons are upfield (1.5–2.0 ppm).

  • 13C & HSQC: Assign all protonated carbons.

  • HMBC (Key Step): Locate the quaternary C4.

    • Look for long-range couplings from H2/H6 and H3/H5 to a carbon with no HSQC correlation. This is C4.

Phase 2: Stereochemical Assignment (Space-Through)

This is the critical phase to distinguish Substituent A from Substituent B at C4.

  • Assign Axial vs. Equatorial Protons at C3/C5:

    • Use 1H-1H coupling constants (J-coupling) .

    • Axial protons (H_ax): Large geminal coupling (~12-14 Hz) and large vicinal anti-coupling to H2_ax (~10-12 Hz). Appears as a broad triplet/quartet.

    • Equatorial protons (H_eq): Smaller couplings. Appears as a narrow doublet or multiplet.

    • Validation: The chemical shift of H_eq is typically downfield of H_ax by ~0.3–0.5 ppm in cyclohexane-like systems.

  • NOESY / ROESY Experiments:

    • The Logic: The axial substituent at C4 will show strong NOE correlations to the axial protons at C2 and C6 (1,3-diaxial interaction). The equatorial substituent at C4 will generally show weaker or no NOE to C2/C6 axial protons but may show NOE to C3/C5 equatorial protons.

    • Protocol: Set mixing time to 500ms (NOESY) or 250ms (ROESY) for medium-sized molecules.

Visualizing the Logic

The following diagram illustrates the NOE correlations required to confirm the axial substituent.

nmr_logic H_ax_C2 H(2)-Axial (Assigned via J-coupling) Sub_A Substituent A (at C4) H_ax_C2->Sub_A Strong NOE H_ax_C6 H(6)-Axial (Assigned via J-coupling) H_ax_C6->Sub_A Strong NOE Result_Ax Conclusion: Substituent A is AXIAL Sub_A->Result_Ax Sub_B Substituent B (at C4) Result_Eq Conclusion: Substituent B is EQUATORIAL Sub_B->Result_Eq

Figure 2: NOE Correlation Logic. Strong spatial proximity (NOE) between the C2/C6 axial protons and a substituent confirms that substituent is in the axial position.

Part 5: Case Study Data

Differentiation of Isomers: 4-Phenyl-4-piperidinol derivatives

Consider a scenario where you are synthesizing a fentanyl analog and need to determine if the phenyl group is axial or equatorial.

Experimental Data Summary:

SignalIsomer A (Phenyl-Axial)Isomer B (Phenyl-Equatorial)Mechanistic Explanation
C4 Carbon Shift (13C) ~70.5 ppm~68.2 ppmGamma-Gauche Effect: An axial carbon substituent typically shields the gamma carbon (C2/C6) more, but the ipso carbon (C4) shift is also sensitive to ring flattening.
H2/H6 Axial Signal Broad triplet, shieldedBroad triplet, deshieldedAnisotropy: In Isomer A, the axial phenyl ring current shields the adjacent axial protons at C2/C6.
NOESY Correlation H2ax ↔ Phenyl-ortho H2ax ↔ OH Definitive Proof: The axial group is spatially close to H2ax/H6ax.

Interpretation: In Isomer A, the strong NOE cross-peak between the ortho-protons of the phenyl ring and the axial protons of the piperidine ring (H2/H6) confirms the phenyl group is Axial . In Isomer B, this correlation is absent, and the NOE is observed between the hydroxyl proton and H2/H6.

References

  • Conformational Analysis of Piperidines

    • Title: Synthesis and pharmacological studies of 4,4-disubstituted piperidines.[1][2]

    • Source: Journal of Medicinal Chemistry (1983).[2]

    • Link:[Link]

  • The Thorpe-Ingold Effect

    • Title: Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings.[3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link:[Link]

  • Fluorinated Piperidine Conformations (Gamma-Gauche Effect)

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
    • Source: Chemistry – A European Journal (via PMC).
    • Link:[Link]

  • MicroED for Small Molecules

    • Title: The Cryo-EM Revolution in Structural Biology (Contextualizing MicroED).
    • Source: N
    • Link:[Link]

Sources

Validation

Purity Verification Methods for 4,4-Bis(methoxymethyl)piperidine: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 4,4-Bis(methoxymethyl)piperidine (Structure: ) presents a specific analytical challenge: it lacks a conjugated -system , rendering standard UV-Vis detection (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

4,4-Bis(methoxymethyl)piperidine (Structure:


) presents a specific analytical challenge: it lacks a conjugated 

-system
, rendering standard UV-Vis detection (HPLC-UV) insensitive and unreliable for impurity profiling.

The piperidine ring is a secondary amine, making it prone to peak tailing due to silanol interactions on chromatographic columns. Furthermore, its synthesis—often involving the reduction of precursors like dimethyl piperidine-4,4-dicarboxylate or associated nitriles—can leave behind non-chromophoric impurities that standard methods miss.

The Verdict:

  • For Routine QC: HPLC-CAD (Charged Aerosol Detection) is the superior alternative to UV, offering near-universal response without derivatization.

  • For Absolute Purity (Assay): qNMR (Quantitative NMR) is the "Gold Standard" for mass balance verification, eliminating the need for reference standards of unknown impurities.

  • For Impurity Identification: GC-MS (with derivatization) is required to identify volatile organic impurities and structural isomers.

Decision Matrix: Method Selection

The following logic flow illustrates the decision process for selecting the appropriate validation method based on laboratory resources and data requirements.

MethodSelection Start Start: 4,4-Bis(methoxymethyl)piperidine Sample Goal Define Analytical Goal Start->Goal Absolute Absolute Purity (Assay %) Goal->Absolute No Ref Standard Profile Impurity Profiling Goal->Profile Unknown Impurities Routine Routine QC / Batch Release Goal->Routine High Throughput qNMR Method A: qNMR (1H, Maleic Acid IS) Absolute->qNMR Primary Choice HPLC_CAD Method B: HPLC-CAD (Universal Detection) Profile->HPLC_CAD Non-volatiles GC_MS Method C: GC-MS (Derivatized) Profile->GC_MS Volatiles/Structure Routine->HPLC_CAD Best Balance HPLC_UV Method D: HPLC-UV (Requires Derivatization) Routine->HPLC_UV Only if CAD unavailable

Figure 1: Decision matrix for selecting the optimal purity verification method based on analytical needs.

Comparative Analysis of Methods

The following table contrasts the performance of the three primary methodologies. Note the distinction between "Assay" (how much target molecule is there) and "Purity" (absence of other peaks).

FeatureHPLC-CAD (Recommended)qNMR (Reference Method)HPLC-UV (Legacy/Limited)
Detection Principle Mass-dependent (Universal)Molar ratio of nucleiLight Absorption (Chromophore)
Suitability for Target High. Detects the amine and all non-volatile impurities regardless of structure.High. Absolute quantification.Low. Target has no chromophore.[1] Requires derivatization (e.g., FMOC-Cl).
Linearity Good (

), but curvilinear at low range.
Excellent (Linear over dynamic range).Excellent (Beer-Lambert Law).
Specificity Moderate (Separation dependent).High (Structural resolution).Low (Misses non-UV impurities).
Limit of Detection (LOD) ~1–10 ng (High Sensitivity).~1 mg (Low Sensitivity).Poor (<210 nm) or High (Derivatized).
Sample Prep Time Low (Dissolve & Shoot).Low (Weigh & Dissolve).High (Reaction time + cleanup).

Detailed Experimental Protocols

Method A: HPLC-CAD (The Modern Standard)

Why this works: Charged Aerosol Detection (CAD) measures the amount of analyte based on particle size after solvent evaporation. Unlike UV, it does not require the molecule to absorb light. This is critical for 4,4-Bis(methoxymethyl)piperidine, which is "invisible" to standard UV detectors at wavelengths >220 nm.

Protocol:

  • Instrument: HPLC system (e.g., Thermo Vanquish) with CAD.

  • Column: C18 Base-Deactivated Column (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).

    • Rationale: High pH stability is needed. Piperidines are basic (

      
      ). Running at high pH (pH 10) keeps the amine deprotonated (neutral), improving retention and peak shape.
      
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0 with

      
      ).
      
    • B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Self-Validation Step: Ensure the Tailing Factor (


) is < 1.5. If tailing occurs, increase buffer concentration or pH.
Method B: Quantitative NMR (qNMR) – The Absolute Assay

Why this works: qNMR provides a purity value traceable to an internal standard (IS), independent of the analyte's response factor. It is the only method that validates the "mass balance" of the material.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST grade).

    • Rationale: Maleic acid has a sharp singlet at

      
       6.0–6.3 ppm, which is far removed from the aliphatic protons of the piperidine (1.5–3.5 ppm) and methoxy groups (~3.3 ppm).
      
  • Solvent:

    
     or 
    
    
    
    . (Piperidines are highly soluble in water;
    
    
    minimizes solvent peaks in the aliphatic region).
  • Preparation:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Must be 
      
      
      
      longest relaxation time to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.

qNMR_Workflow Weigh Precision Weighing (Sample + IS) Dissolve Solvation (D2O or DMSO-d6) Weigh->Dissolve Acquire Acquisition (d1 > 30s, 90° pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Calc Purity Calculation Process->Calc

Figure 2: Workflow for qNMR analysis emphasizing the critical acquisition delay step.

Method C: GC-MS (Impurity Profiling)

Why this works: While HPLC is great for non-volatiles, GC-MS is superior for separating structural isomers and identifying volatile synthesis byproducts. However, secondary amines adsorb to glass liners.

Protocol:

  • Derivatization (Recommended): Trifluoroacetic Anhydride (TFAA).[2]

    • Reaction: React sample with TFAA at 60°C for 30 mins. This converts the secondary amine to a trifluoroacetamide, improving volatility and peak shape.

  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm).

  • Inlet: Split mode (20:1), 250°C.

  • Temp Program: 60°C (hold 1 min)

    
     300°C at 15°C/min.
    
  • Detection: MS (Full Scan 40–500 amu).

Scientific Integrity & Troubleshooting

Causality of Errors
  • Low Purity in HPLC vs. High in Titration: This indicates the presence of non-basic impurities (e.g., neutral solvents, starting materials) that titration misses but HPLC-CAD detects.

  • Peak Tailing: In HPLC, this is caused by the interaction of the protonated nitrogen with residual silanols on the silica support. Solution: Use "End-capped" columns or add Triethylamine (TEA) to the mobile phase as a sacrificial base.

Reference Standards

When no certified reference standard exists for 4,4-Bis(methoxymethyl)piperidine, qNMR is the only valid method to assign a purity value to your "in-house" standard. Once the in-house standard is characterized by qNMR, it can be used to calibrate HPLC-CAD methods.

References

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • BenchChem. (2025).[2][1] Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Sielc Technologies. Separation of Piperidine derivatives on Newcrom R1 HPLC column. Retrieved from

Sources

Comparative

Benchmarking Guide: 4,4-Bis(methoxymethyl)piperidine as a High-Performance Linker Scaffold

Publish Comparison Guide: Benchmarking 4,4-Bis(methoxymethyl)piperidine Executive Summary In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is n...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 4,4-Bis(methoxymethyl)piperidine

Executive Summary

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.

This guide benchmarks 4,4-Bis(methoxymethyl)piperidine (CAS: 1084976-73-7) against standard linker scaffolds (PEGs, alkyl chains, and unsubstituted heterocycles). This "designer scaffold" represents a strategic convergence of conformational rigidity (via the piperidine core) and aqueous solubility (via geminal ether side chains), addressing the "permeability-solubility trade-off" often encountered with PEG-based linkers.

Part 1: Technical Profile & Mechanism

The Molecule
  • IUPAC Name: 4,4-Bis(methoxymethyl)piperidine[2][3]

  • CAS Number: 1084976-73-7[2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Core Function: Rigidifying linker module with solubilizing vectors.

Mechanism of Action: The "Gem-Disubstituted" Advantage

Unlike linear linkers, 4,4-Bis(methoxymethyl)piperidine utilizes the Thorpe-Ingold Effect (gem-dimethyl effect analog). The two bulky methoxymethyl groups at the C4 position restrict the conformational freedom of the piperidine ring, locking it predominantly into a specific chair conformation.

  • Entropic Pre-organization: Reduces the entropic penalty upon binding to the target proteins, potentially improving

    
    .
    
  • Solubility Vectors: The two ether oxygens accept hydrogen bonds from water, enhancing aqueous solubility without acting as hydrogen bond donors (HBD), which would otherwise penalize membrane permeability.

Part 2: Comparative Benchmarking

The following data compares 4,4-Bis(methoxymethyl)piperidine against the three most common linker classes: PEG (Polyethylene Glycol) , Linear Alkyl Chains , and Unsubstituted Piperidine .

Table 1: Physicochemical & Performance Comparison
Feature4,4-Bis(methoxymethyl)piperidine PEG Linker (n=3) Alkyl Chain (C6) Unsubstituted Piperidine
Conformational Entropy Low (Rigid) High (Flexible)High (Flexible)Low (Rigid)
Aqueous Solubility High (Ether groups)Very HighLow (Lipophilic)Moderate
Cell Permeability High (Low HBD count)Low-Moderate (High TPSA)HighHigh
Metabolic Stability High (Steric hindrance)Moderate (Oxidative cleavage)Low (Oxidation prone)High
Exit Vector Geometry Defined (1,4-axis) Undefined (Random coil)UndefinedDefined (1,4-axis)
Synthetic Utility Versatile (N-alkylation) VersatileVersatileVersatile
Deep Dive: Why Choose This Scaffold?
1. Vs. PEG Linkers (The "Permeability" Problem)
  • Challenge: PEGs are the gold standard for solubility but often suffer from high Total Polar Surface Area (TPSA), which limits passive diffusion across cell membranes.

  • Advantage: The 4,4-bis(methoxymethyl) motif provides "masked polarity." The ether oxygens are less polar than the repeating glycol units of long PEGs, maintaining solubility while keeping TPSA within the range for oral bioavailability (typically <140 Ų).

2. Vs. Alkyl Chains (The "Solubility" Problem)
  • Challenge: Alkyl chains offer excellent permeability but poor water solubility, leading to aggregation in assays and poor oral absorption formulations.

  • Advantage: The methoxymethyl groups disrupt the "grease ball" effect of the lipophilic core, rendering the molecule soluble in assay media without needing co-solvents like DMSO at high concentrations.

3. Vs. Simple Piperidines (The "Vector" Problem)
  • Challenge: A simple piperidine is rigid but offers no solubility enhancement.

  • Advantage: The C4-substitution adds steric bulk that can fill solvent-exposed pockets in the protein target, potentially adding "linker-target" interactions that simple piperidines miss.

Part 3: Decision Logic & Visualization

Figure 1: Linker Selection Decision Tree

Caption: A logical workflow for selecting 4,4-Bis(methoxymethyl)piperidine based on physicochemical constraints.

LinkerSelection Start Start: Linker Design Q1 Is the payload highly lipophilic? Start->Q1 Q2 Is membrane permeability a limiting factor? Q1->Q2 Yes Alkyl Use Alkyl Chain Q1->Alkyl No (Payload is polar) Q3 Does the ternary complex require rigidity? Q2->Q3 Yes (Need permeability) PEG Use PEG Linker Q2->PEG No (Permeability OK) Q3->Alkyl No (Flexibility OK) Piperidine Use Simple Piperidine Q3->Piperidine Yes (Solubility not issue) Target Use 4,4-Bis(methoxymethyl)piperidine Q3->Target Yes (Need Rigidity + Solubility)

Part 4: Experimental Protocols

To validate the performance of this linker in your specific application, use the following self-validating protocols.

Protocol A: Synthetic Incorporation (Reductive Amination)

Context: Attaching the piperidine nitrogen to an aldehyde-functionalized ligand.

  • Reagents: Aldehyde-ligand (1.0 eq), 4,4-Bis(methoxymethyl)piperidine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCM/DCE (1:1 v/v), Acetic Acid (cat.).

  • Procedure:

    • Dissolve aldehyde and piperidine linker in dry DCM/DCE.

    • Add catalytic acetic acid and stir for 30 min (Imine formation check: TLC/LCMS).

    • Add NaBH(OAc)₃ in one portion. Stir at RT for 4-16h.

    • Validation: Quench with sat. NaHCO₃. Extract with DCM.

  • Critical Checkpoint: Ensure the secondary amine of the piperidine is fully consumed. Steric bulk at C4 does not significantly hinder N-alkylation at N1.

Protocol B: Kinetic Solubility Assay

Context: Verifying the solubility advantage over alkyl analogs.

  • Preparation: Prepare 10 mM stock solutions of the Final PROTAC (with 4,4-bis linker) and an Alkyl-analog control in DMSO.

  • Incubation: Spike stocks into PBS (pH 7.4) to a target concentration of 100 µM (1% DMSO final).

  • Filtration: Shake for 24h at RT. Filter through a 0.45 µm PVDF membrane filter plate.

  • Analysis: Quantify filtrate using HPLC-UV or LC-MS/MS against a standard curve.

  • Success Criteria: The 4,4-bis(methoxymethyl)piperidine analog should show >50 µM solubility, whereas C6-alkyl analogs often drop below <10 µM.

Part 5: References

  • Design of Rigid Linkers:

    • Title: Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis.

    • Source: BenchChem.[6]

  • Piperidine Physicochemical Properties:

    • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure and Applications.

    • Source: IJNRD.[7]

    • URL:[Link]

  • Protonation & Solubility in Linkers:

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?

    • Source: RSC Advances.[8]

    • URL:[Link]

  • Product Specification:

    • Title: 4,4-Bis(methoxymethyl)piperidine (CAS 1084976-73-7).[2][3][4][5]

    • Source: BLD Pharm.

Sources

Safety & Regulatory Compliance

Safety

4,4-Bis(methoxymethyl)piperidine proper disposal procedures

Executive Summary Effective disposal of 4,4-Bis(methoxymethyl)piperidine requires strict adherence to protocols governing organic bases and amine-containing compounds . As a secondary amine with ether functionalities, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective disposal of 4,4-Bis(methoxymethyl)piperidine requires strict adherence to protocols governing organic bases and amine-containing compounds . As a secondary amine with ether functionalities, this compound presents specific incompatibility risks—primarily with strong acids and oxidizers—that dictate its waste stream segregation.

The Bottom Line: This compound must be disposed of via thermal incineration through a licensed hazardous waste contractor. Under no circumstances should it be discharged into municipal sewage systems or trash.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. 4,4-Bis(methoxymethyl)piperidine (CAS: 1084976-73-7 or similar depending on salt form) is a piperidine derivative.

  • Chemical Class: Secondary Aliphatic Amine / Ether.

  • Physical State: Typically a viscous oil or low-melting solid; often supplied as a hydrochloride salt (solid).

  • Key Hazards:

    • Corrosivity/Irritation: Like most piperidines, the free base is alkaline and can cause skin burns (H314) or severe irritation (H315/H319).

    • Incompatibility: Reacts violently with acid chlorides, anhydrides, and strong oxidizers.

    • Flammability: While higher molecular weight reduces volatility compared to parent piperidine, organic amines are combustible.

Data Summary Table

PropertyValue / CharacteristicRelevance to Disposal
Functional Group Secondary Amine (

)
Classify as "Organic Base" waste.
pH (Aqueous) > 11 (Basic)Potential D002 (Corrosive) EPA Waste Code.[1]
Solubility Soluble in organic solvents (DCM, MeOH); moderate water solubility.Do not pour down drains; aquatic toxicity risk.
Flash Point > 110°C (Predicted)Treat as Combustible Liquid if bulk; Flammable if in solvent.

Pre-Disposal Stabilization & Segregation

The Golden Rule of Amine Disposal: Never mix amines with waste streams containing acid chlorides, anhydrides, or heavy metal oxidizers. The resulting exothermic reaction can pressurize waste containers, leading to explosions.

Segregation Protocol
  • Isolate from Acids: Do not add to the general "Organic Acid" waste stream.

  • Isolate from Electrophiles: Keep away from waste containers holding acetyl chloride, thionyl chloride, or benzyl bromide residues.

  • Designated Stream:

    • If Pure: Segregate into a container labeled "Solid Hazardous Waste - Toxic/Irritant."

    • If in Solution: Combine with non-halogenated organic solvents (unless dissolved in DCM/Chloroform, then use Halogenated stream).

Compatibility Matrix
Waste StreamCompatibilityRisk Analysis
Organic Bases Compatible Safe to combine with triethylamine, pyridine, etc.
Organic Acids Incompatible Exothermic neutralization; heat generation.
Oxidizers Incompatible Potential for fire or formation of N-oxides/nitro compounds.[2][3]
Aqueous Waste ⚠️ Conditional Only if neutral (pH 6-8); generally discourage due to aquatic toxicity.

Decision Logic for Waste Classification

The following workflow illustrates the decision process for categorizing 4,4-Bis(methoxymethyl)piperidine waste.

WasteDecisionTree Start Waste: 4,4-Bis(methoxymethyl)piperidine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Container: Solid Hazardous Waste Label: Toxic/Irritant Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo No Halogens BinHalo Container: Halogenated Organic Solvents Label: Flammable/Toxic Halo->BinHalo BinNonHalo Container: Non-Halogenated Organic Solvents Label: Flammable/Corrosive NonHalo->BinNonHalo

Figure 1: Decision tree for categorizing amine-based chemical waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations (40 CFR 261) and standard laboratory safety practices.

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double gloving recommended for amines), safety goggles, and lab coat. Work in a fume hood.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is highly basic, as amines can corrode certain alloys over time.

Phase 2: Collection
  • Scenario A: Pure Solid Waste

    • Transfer the solid directly into a wide-mouth jar labeled "Hazardous Waste - Solid."

    • Wipe the spatula with a solvent-soaked tissue (e.g., acetone) and place the tissue in the solid waste bin. Do not wash the spatula in the sink until pre-cleaned.

  • Scenario B: Reaction Mixture (Liquid)

    • Check the pH of the solution.[1] If highly basic (pH > 12), consider neutralizing with dilute acetic acid or HCl only if the protocol allows and you are trained to manage the exotherm. Otherwise, dispose of as-is.

    • Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

    • Vent Cap: Ensure the waste container is not filled >90% to allow for thermal expansion.

Phase 3: Labeling & Handoff
  • Labeling: The tag must list:

    • Full Chemical Name: "4,4-Bis(methoxymethyl)piperidine" (No abbreviations).[4]

    • Hazards: Check "Toxic," "Irritant," and "Flammable" (if in solvent).

  • Storage: Store in a secondary containment tray within a flammable storage cabinet until pickup.

  • Disposal: Contact your EHS (Environmental Health & Safety) department for incineration pickup.

Emergency Contingencies

  • Spill (Solid): Scoop up with a dustpan. Wipe area with dilute acetic acid (vinegar) to neutralize the amine residue, then wash with soap and water. Dispose of cleanup materials as hazardous solid waste.

  • Spill (Liquid): Absorb with vermiculite or a commercial "Organic" spill kit. Do not use bleach (sodium hypochlorite) to clean amine spills, as this can form chloramines (toxic gas).

  • Skin Contact: Rinse immediately with water for 15 minutes.[2] Amines absorb through skin; seek medical attention if irritation persists.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Piperidine Compound Summary (General Safety). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4,4-Bis(methoxymethyl)piperidine

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, piperidine derivatives play a crucial role as versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among these, piperidine derivatives play a crucial role as versatile building blocks. This guide provides essential safety and logistical information for handling 4,4-Bis(methoxymethyl)piperidine, a specialized member of this class. As a dedicated partner in your research, we aim to furnish you with the critical knowledge to ensure both the integrity of your work and the safety of your laboratory personnel.

Based on available data for related compounds, 4,4-Bis(methoxymethyl)piperidine should be treated as a hazardous substance. The parent compound, piperidine, is known to be a flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[2][3] Therefore, it is imperative to handle 4,4-Bis(methoxymethyl)piperidine with the highest degree of care, employing robust engineering controls and appropriate personal protective equipment.

I. Hazard Assessment and Engineering Controls

Before handling 4,4-Bis(methoxymethyl)piperidine, a thorough risk assessment is mandatory. The primary hazards are anticipated to be flammability, toxicity (oral, dermal, and inhalation), and corrosivity.

Engineering Controls are the first and most effective line of defense in mitigating exposure to hazardous chemicals.[4]

  • Chemical Fume Hood: All work with 4,4-Bis(methoxymethyl)piperidine must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.[3][5]

  • Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and tested regularly.[4]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[1]

II. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is non-negotiable when working with 4,4-Bis(methoxymethyl)piperidine. The following table outlines the recommended PPE based on the hazards associated with piperidine derivatives.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides maximum protection against splashes and vapors that can cause severe eye damage.[4][5]
Hands Chemical-resistant gloves (Nitrile or Butyl Rubber)Piperidine and its derivatives can be absorbed through the skin and are corrosive.[3][4] Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.
Body Flame-retardant lab coat and chemical-resistant apronA flame-retardant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against spills and splashes.
Respiratory NIOSH-approved respirator with an organic vapor cartridgeIn situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is essential.[1][6]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a procedural guide for the safe handling of 4,4-Bis(methoxymethyl)piperidine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Gather all necessary PPE and materials Inspect Inspect fume hood and emergency equipment Prep->Inspect Weigh Weigh/measure in fume hood Inspect->Weigh Proceed if safe Transfer Transfer using grounded equipment Weigh->Transfer Reaction Perform reaction in a closed system Transfer->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Post-reaction Store Store in a cool, dry, well-ventilated area Decontaminate->Store

Caption: A workflow for the safe handling of 4,4-Bis(methoxymethyl)piperidine.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Have spill cleanup materials readily available.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of 4,4-Bis(methoxymethyl)piperidine inside a chemical fume hood.[1]

    • Use non-sparking tools and ensure all metal containers are grounded to prevent static ignition.[1][6]

    • Keep containers tightly closed when not in use.[3]

    • Avoid contact with skin and eyes, and prevent inhalation of vapors.

  • Storage:

    • Store 4,4-Bis(methoxymethyl)piperidine in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

    • Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1][6]

IV. Spill Response and Disposal Plan

In the event of a spill, a prompt and informed response is critical to ensure safety.

Spill Response Protocol:

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert others in the vicinity.[4]

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[5] Start from the outside and work inwards to prevent spreading.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the waste in a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan:

All waste containing 4,4-Bis(methoxymethyl)piperidine, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in properly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[5]

By adhering to these stringent safety protocols, you can confidently and safely incorporate 4,4-Bis(methoxymethyl)piperidine into your research endeavors, fostering a secure environment for scientific discovery.

V. References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved February 15, 2026, from [Link]

  • Flammable Liquid Spill Clean Up. (2021, January 15). The University of British Columbia. Retrieved February 15, 2026, from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet. (2024, May 7). Penta Chemicals. Retrieved February 15, 2026, from [Link]

  • Piperidine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet. (2025, March 31). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet. (2025, March 31). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • Cleaning up a spill. (n.d.). Kent State University. Retrieved February 15, 2026, from [Link]

  • 4-(Methoxymethyl)piperidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Piperidine. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • MSDS of 4-(methoxymethyl)piperidine. (n.d.). AHH Chemical. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet. (2023, October 22). ChemSupply Australia. Retrieved February 15, 2026, from [Link]

  • Chemical Resistant Gloves. (n.d.). Protective Industrial Products. Retrieved February 15, 2026, from [Link]

  • Chemical Resistant Gloves. (n.d.). Scandia Gear. Retrieved February 15, 2026, from [Link]

  • Chemical Resistant Gloves. (n.d.). Gemplers. Retrieved February 15, 2026, from [Link]

Sources

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